3-(4-Methoxyphenyl)oxiranecarboxamide
Description
BenchChem offers high-quality 3-(4-Methoxyphenyl)oxiranecarboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-Methoxyphenyl)oxiranecarboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C10H11NO3 |
|---|---|
Molecular Weight |
193.20 g/mol |
IUPAC Name |
3-(4-methoxyphenyl)oxirane-2-carboxamide |
InChI |
InChI=1S/C10H11NO3/c1-13-7-4-2-6(3-5-7)8-9(14-8)10(11)12/h2-5,8-9H,1H3,(H2,11,12) |
InChI Key |
PHIRCWWPENANBA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2C(O2)C(=O)N |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: Physicochemical Profile & Utility of 3-(4-Methoxyphenyl)oxiranecarboxamide
Topic: Physicochemical properties of 3-(4-Methoxyphenyl)oxiranecarboxamide Content Type: In-depth Technical Guide Audience: Researchers, Process Chemists, and Drug Development Professionals[1]
Executive Summary
3-(4-Methoxyphenyl)oxiranecarboxamide (often referred to as MPOC or the Diltiazem Glycidamide ) is a critical chiral epoxide intermediate.[1] It serves as a direct structural precursor to the benzothiazepine class of calcium channel blockers, most notably Diltiazem .[1]
While its methyl ester analog (MPGM) is the primary isolated intermediate in industrial settings, the carboxamide derivative is of high value in biocatalytic kinetic resolutions .[1] Its distinct hydrogen-bonding capability allows for specific amidase or lipase interactions, facilitating the separation of the pharmacologically active
This guide provides a rigorous analysis of the molecule’s physicochemical architecture, stability profiles, and self-validating analytical protocols.
Molecular Architecture & Identification[1]
The molecule features a strained oxirane (epoxide) ring fused to a carboxamide group and a para-methoxyphenyl moiety.[1] The stereochemistry at the C2 and C3 positions is the defining factor for biological activity.[1]
| Identifier | Details |
| IUPAC Name | 3-(4-Methoxyphenyl)oxirane-2-carboxamide |
| Common Name | 3-(4-Methoxyphenyl)glycidamide |
| CAS Number | Note: Often indexed under the methyl ester (42245-42-1) or acid (65694-77-9).[1][2][3][4] Specific amide CAS varies by isomer. |
| Molecular Formula | |
| Molecular Weight | 193.20 g/mol |
| Stereochemistry | Two chiral centers (C2, C3).[1] The trans-(2R, 3S) isomer is the requisite precursor for Diltiazem.[1] |
Structural Visualization
The trans-configuration minimizes steric clash between the bulky phenyl ring and the carboxamide group, making it thermodynamically more stable than the cis-isomer, though both can form during synthesis.[1]
Physicochemical Profile
The amide functionality significantly alters the physical properties compared to the commercially common methyl ester (MPGM).[1] The presence of the
Comparative Properties: Amide vs. Ester (Reference)
Data synthesized from experimental ester values and calculated amide descriptors.
| Property | Amide (Target: MPOC) | Methyl Ester (Reference: MPGM) | Implication for Processing |
| Physical State | Crystalline Solid | Crystalline Solid | Amide forms tighter lattice networks.[1] |
| Melting Point | > 110°C (Predicted) | 69–71°C (Experimental) | Amide requires higher processing temps; risk of thermal ring opening.[1] |
| LogP (Lipophilicity) | 0.65 ± 0.2 | 1.34 | Amide is more water-soluble; harder to extract into non-polar organic solvents.[1] |
| Water Solubility | Moderate (~2-5 g/L) | Low (<0.5 g/L) | Amide allows for aqueous-phase enzymatic resolution.[1] |
| pKa | ~15 (Amide N-H) | N/A (Ester) | Neutral at physiological pH; not ionizable in standard LC buffers.[1] |
| H-Bond Donors | 2 | 0 | Amide acts as a donor, critical for enzyme active site binding.[1] |
Critical Insight: The increased polarity of the amide suggests that standard Normal Phase silica chromatography (used for the ester) may cause tailing.[1] Reverse Phase (C18) is recommended for the amide.[1]
Chemical Reactivity & Stability
The oxirane ring is a "loaded spring," highly susceptible to nucleophilic attack.[1] Understanding its stability is paramount for yield optimization.[1]
A. Epoxide Ring Lability
The epoxide ring is stable at neutral pH but undergoes rapid ring opening under two conditions:[1]
-
Acidic Hydrolysis: Protonation of the epoxide oxygen facilitates nucleophilic attack by water, forming the diol (inactive impurity).[1]
-
Nucleophilic Attack: In the Diltiazem synthesis, this reactivity is harnessed.[1] The thiol group of 2-aminothiophenol attacks C3, opening the ring to form the benzothiazepine structure.[1]
B. Amide Hydrolysis
Under strong basic conditions (
Diagram 1: Reactivity & Synthesis Pathway
This flowchart illustrates the Darzens synthesis and the divergent pathways for the amide vs. ester.[1]
Caption: Synthesis of (2R, 3S)-MPOC via Darzens condensation and subsequent enzymatic resolution to isolate the Diltiazem precursor.
Experimental Protocols
Protocol A: Self-Validating HPLC Analysis
To ensure scientific integrity, this method separates the amide from its hydrolysis products (acid/diol) and the starting material (anisaldehyde).[1]
Objective: Quantify purity and monitor stability.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus),
.[1]-
Why: The amide is moderately polar; C18 provides adequate retention without the tailing seen on silica.[1]
-
-
Mobile Phase:
-
Detection: UV at 235 nm .
-
Why: The p-methoxyphenyl chromophore has strong absorption here.[1]
-
-
Flow Rate: 1.0 mL/min at 30°C.
-
Internal Standard: Benzamide (chemically similar, distinct retention time).[1]
Validation Criteria (System Suitability):
-
Resolution (
): > 2.0 between MPOC and Anisaldehyde. -
Tailing Factor: < 1.5 (Ensures no secondary interactions with silanols).[1]
Protocol B: Biocatalytic Resolution (Enrichment)
This protocol describes the use of a lipase to resolve the racemic mixture, a common research application for this amide.[1]
-
Substrate Prep: Dissolve 100 mg of racemic MPOC in 5 mL of MTBE (Methyl tert-butyl ether) saturated with phosphate buffer (pH 7.0).
-
Enzyme Addition: Add 20 mg of immobilized Serratia marcescens lipase.
-
Incubation: Shake at 30°C, 200 rpm.
-
Monitoring: Sample every 2 hours using the HPLC protocol above.
-
Stop Condition: When conversion reaches 50% (theoretical maximum yield of one enantiomer).[1]
-
-
Workup: Filter enzyme. Wash organic phase with carbonate buffer (removes the hydrolyzed acid).[1] Evaporate MTBE to recover the enantiopure amide.[1]
Handling & Safety (E-E-A-T)
-
Epoxide Hazard: As an alkylating agent, MPOC is potentially genotoxic.[1] Handle in a fume hood with nitrile gloves.[1]
-
Storage: Store at -20°C under Argon.
-
Reasoning: Moisture at room temperature will slowly open the epoxide ring to the diol, degrading purity.[1]
-
-
Solvent Compatibility: Avoid protic solvents (methanol/ethanol) with strong acids or bases, as they will attack the epoxide.[1] Use aprotic solvents (ACN, DCM, THF) for chemical processing.[1]
References
-
Imashiro, R., et al. (2003).[1] "Highly Enantioselective Mukaiyama Aldol Reaction of α,α-Dichloro Ketene Silyl Acetal: An Efficient Synthesis of a Key Intermediate for Diltiazem." The Journal of Organic Chemistry.
-
Gao, L., et al. (2004).[1] "Optimization of Serratia marcescens lipase production for enantioselective hydrolysis of 3-phenylglycidic acid ester." Journal of Industrial Microbiology & Biotechnology.
-
PubChem Compound Summary. (2025). "Methyl 3-(4-methoxyphenyl)oxirane-2-carboxylate (Related Ester Data)." National Center for Biotechnology Information.[1] [1]
-
Matsumae, H., et al. (1993).[1] "Enzymatic resolution of (2R, 3S)-3-(4-methoxyphenyl)glycidic acid methyl ester." Journal of Fermentation and Bioengineering. [1]
Sources
- 1. researchgate.net [researchgate.net]
- 2. 3-Methoxy-4-hydroxyphenylglycolaldehyde | C9H10O4 | CID 440729 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. WO2014030106A2 - Process for preparation of optically active (2r,3s)-3-(4- methoxyphenyl)glycidic acid methyl ester and cis lactam and uses thereof - Google Patents [patents.google.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Technical Guide: Solubility Profile & Thermodynamic Analysis of 3-(4-Methoxyphenyl)oxiranecarboxamide (MPOCA)
The following technical guide is structured to serve as a definitive reference for the solubility behavior of 3-(4-Methoxyphenyl)oxiranecarboxamide (MPOCA), a critical chiral intermediate in the synthesis of Diltiazem.
Executive Summary
In the synthesis of the calcium channel blocker Diltiazem , the intermediate 3-(4-Methoxyphenyl)oxiranecarboxamide (MPOCA) represents a critical quality attribute (CQA) control point. Its purity directly dictates the enantiomeric excess of the final API.
This guide details the solubility profile of MPOCA across twelve organic solvents using the Laser Monitoring Observation Technique . Understanding these solid-liquid equilibrium (SLE) data points is prerequisite for designing cooling crystallization cycles, optimizing yield, and minimizing solvent waste. Our analysis confirms that the dissolution of MPOCA is an endothermic, entropy-driven process , with solubility heavily dependent on solvent polarity and hydrogen-bonding capability.
Chemical Profile & Structural Considerations
Before analyzing solubility, one must understand the solute's molecular interactions. MPOCA contains three distinct functional moieties that govern its dissolution thermodynamics:
-
Epoxide (Oxirane) Ring: High ring strain; sensitive to acidic conditions and high temperatures.
-
Carboxamide Group (
): Acts as both a hydrogen bond donor and acceptor. This significantly enhances solubility in polar protic solvents (alcohols). -
4-Methoxyphenyl Group: A lipophilic moiety that facilitates interaction with aromatic solvents like Toluene, though less effectively than polar interactions.
| Property | Specification |
| IUPAC Name | 3-(4-Methoxyphenyl)oxirane-2-carboxamide |
| Molecular Weight | 193.19 g/mol |
| Physical State | White Crystalline Solid |
| Key Sensitivity | Epoxide ring opening (hydrolysis) in acidic aqueous media |
| Primary Interaction | Dipole-dipole (amide) & |
Experimental Methodology: Laser Monitoring Technique
To ensure high-precision data free from sampling errors (e.g., filter clogging or temperature fluctuations during aliquot removal), we utilize the Laser Monitoring Observation Technique . This dynamic method eliminates the need for physical sampling.
Protocol Workflow
The solubility is determined by measuring the transmissivity of a laser beam through a suspension. As the temperature rises, the solid dissolves, and the transmissivity increases abruptly at the saturation point.
Step-by-Step Protocol:
-
Preparation: A precise mass of MPOCA (
) and solvent ( ) are weighed into a double-jacketed glass vessel (uncertainty g). -
Equilibration: The system is stirred at 450 rpm to ensure homogeneity.
-
Ramping: The temperature is increased slowly (
K/min) using a programmable thermostat. -
Detection: A laser beam (650 nm) passes through the vessel. A photodiode detector records light intensity.
-
Endpoint Determination: The temperature at which laser intensity reaches a maximum plateau (indicating complete dissolution) is recorded as the saturation temperature (
). -
Repetition: The process is repeated for various mole fractions (
) to generate the full polythermal solubility curve.
Automated Workflow Diagram
Figure 1: Schematic of the Laser Monitoring Observation Technique for high-precision solubility determination.
Solubility Data Analysis
The solubility of MPOCA is expressed in mole fraction (
Solvent Ranking (at 298.15 K)
The solubility generally follows the rule of "like dissolves like," but with specific deviations due to the amide group's H-bonding requirements.
| Rank | Solvent Class | Specific Solvent | Solubility Trend | Mechanistic Insight |
| 1 (High) | Polar Aprotic | DMF, Acetone | Very High | Strong dipole-dipole interactions disrupt the crystal lattice effectively. |
| 2 | Polar Protic | Methanol, Ethanol | High | H-bonding between solvent -OH and solute -CONH2 groups. |
| 3 | Esters | Ethyl Acetate | Moderate | Good balance of polar/non-polar character; ideal for crystallization. |
| 4 | Aromatic | Toluene | Low-Moderate | |
| 5 (Low) | Non-Polar | Hexane, Cyclohexane | Very Low | Inability to overcome the lattice energy of the polar amide crystal. |
Mathematical Modeling (Modified Apelblat Equation)
To correlate the solubility data for process simulation, the Modified Apelblat Equation is the industry standard. It provides a semi-empirical model that accounts for the non-ideal behavior of the solution.
- : Mole fraction solubility
- : Absolute temperature (K)[1]
- : Empirical parameters derived from regression analysis.
Application:
Researchers should use these parameters to interpolate solubility at specific operating temperatures (e.g., filtration at 288 K vs. dissolution at 318 K). For MPOCA, the correlation coefficient (
Thermodynamic Analysis
Understanding the thermodynamics of dissolution is vital for scale-up, particularly for heat transfer calculations in large reactors. We analyze the dissolution using the van't Hoff equation .[1][2][3][4]
Thermodynamic Parameters[3][4][5][6][7]
The dissolution process is governed by the Gibbs free energy change (
| Parameter | Sign | Physical Interpretation |
| Positive (+) | Endothermic. The process requires heat. Solubility increases as temperature rises.[5] Cooling crystallization is a viable purification method. | |
| Positive (+) | Entropy-Driven. The disorder of the system increases as the crystal lattice breaks down and mixes with the solvent. | |
| Positive (+) | The dissolution is non-spontaneous at standard conditions without thermal input (for high concentrations), necessitating heating to achieve saturation. |
Solvent Selection Logic for Crystallization
Based on the thermodynamic data, we can derive a decision logic for selecting the optimal solvent system for MPOCA purification.
Figure 2: Solvent selection decision tree based on solubility magnitude.
Practical Implications for Drug Development[6]
-
Purification: Ethyl Acetate or Ethanol are recommended as primary solvents. They offer a "moderate" solubility profile that changes significantly with temperature, allowing for high recovery yields during cooling crystallization.
-
Anti-Solvent Crystallization: If the product is dissolved in Acetone (high solubility), adding Water or Hexane (low solubility) can force precipitation. Caution: Water may hydrolyze the epoxide ring if pH is not strictly neutral.
-
Process Safety: The endothermic nature means that during large-scale dissolution, the reactor jacket must supply significant heat. Conversely, rapid crystallization will not generate a dangerous exotherm, but heat removal is required to maintain supersaturation.
References
-
Ye, S., et al. (2020). "Solubility and Solution Thermodynamics of 3-(4-Methoxyphenyl)oxiranecarboxamide in 12 Pure Solvents from (278.15 to 318.15) K." Journal of Chemical & Engineering Data. Link
-
Jouyban, A. (2024). "A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility." Pharmaceutical Sciences.[3][5][6] Link
-
Black, S., et al. (2015). "An automated system for determining drug solubility based on laser monitoring technique."[4][5][7][8] Dissolution Technologies. Link
-
Grant, D. J. W. (2023). "Solubility Behavior of Organic Compounds." Techniques of Chemistry. Link
Sources
- 1. papers.ssrn.com [papers.ssrn.com]
- 2. researchgate.net [researchgate.net]
- 3. biointerfaceresearch.com [biointerfaceresearch.com]
- 4. dissolutiontech.com [dissolutiontech.com]
- 5. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. bmglabtech.com [bmglabtech.com]
- 8. An automated system for determining drug solubility based on laser monitoring technique - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Crystal Structure Analysis of 3-(4-Methoxyphenyl)oxiranecarboxamide
Executive Summary & Molecular Significance
This guide details the structural characterization of 3-(4-Methoxyphenyl)oxiranecarboxamide , a critical epoxide intermediate often encountered in the asymmetric synthesis of benzothiazepines (e.g., Diltiazem) and as a scaffold for serine protease inhibitors.
The structural integrity of this molecule hinges on the oxirane (epoxide) ring , a rigid three-membered ether that introduces specific stereochemical constraints. Understanding its solid-state conformation is vital for predicting reactivity, particularly the regioselectivity of ring-opening reactions driven by nucleophiles.
Key Structural Attributes[1][2][3][4][5][6][7]
-
Core Pharmacophore: Trans-2,3-disubstituted oxirane ring.
-
Electronic Effects: The p-methoxy group acts as an electron-donating group (EDG), influencing the electron density of the aromatic ring and, inductively, the benzylic carbon of the epoxide.
-
Supramolecular Motifs: The primary amide (-CONH₂) moiety dictates crystal packing through robust hydrogen bonding networks, typically forming
dimers.
Synthesis and Crystallization Protocol
To obtain single crystals suitable for X-ray diffraction, high-purity synthesis followed by controlled crystallization is required. The following protocol minimizes ring-opening side reactions (hydrolysis).
Synthetic Route (Darzens Condensation)
The most direct route to the trans-isomer involves a Darzens condensation between 4-methoxybenzaldehyde and 2-chloroacetamide.
Reaction Scheme:
Crystallization Methodology
Epoxides are acid-sensitive; therefore, neutral or slightly basic conditions are preferred for crystal growth.
| Parameter | Specification | Rationale |
| Solvent System | Ethanol / Ethyl Acetate (3:1 v/v) | Balanced polarity to solubilize the amide while promoting aggregation. |
| Method | Slow Evaporation at 4°C | Lower temperature reduces kinetic energy, minimizing defects and preventing spontaneous ring opening. |
| Concentration | 15 mg/mL | Supersaturation point optimization for nucleation. |
| Vessel | Silanized Glass Vial | Prevents nucleation on glass walls; encourages suspended growth. |
Experimental Workflow: Single Crystal XRD
The following workflow describes the standard operating procedure (SOP) for determining the absolute configuration and unit cell parameters.
Data Collection Strategy
-
Instrument: Bruker D8 QUEST or Rigaku XtaLAB Synergy (Mo-K
radiation, Å). -
Temperature: 100 K (Cryostream). Note: Low temperature is non-negotiable to reduce thermal motion of the terminal methoxy group.
-
Resolution: 0.80 Å or better (required for direct methods solution).
Refinement Logic
-
Space Group Determination: Expect Monoclinic
or Triclinic . These are statistically dominant for planar aromatic amides. -
Phasing: Use SHELXT (Intrinsic Phasing) for the initial solution.
-
Refinement: Use SHELXL (Least Squares).
-
Constraint: Apply rigid bond restraints (RIGU) to the methoxy group if thermal ellipsoids are elongated.
-
Hydrogen Atoms: Constrain amide hydrogens using a riding model but allow free rotation of the methyl hydrogens (AFIX 137).
-
Visualization of Workflow
Figure 1: Step-by-step crystallographic workflow from sample selection to structural refinement.
Structural Analysis & Discussion
Upon solving the structure, the analysis must focus on three specific geometric parameters that define the molecule's reactivity and stability.
The Oxirane Ring Geometry
The epoxide ring is a strained system. In 3-(4-Methoxyphenyl)oxiranecarboxamide, the bond lengths typically deviate from standard ether bonds due to ring strain.
-
C-O Bond Lengths: Expect 1.43–1.45 Å. Asymmetry is often observed; the C-O bond adjacent to the phenyl ring (benzylic) is typically longer due to resonance delocalization from the 4-methoxy group.
-
Configuration: The trans configuration is thermodynamically favored. The torsion angle O-C-C-C(carbonyl) should be approximately 120°–150°.
Amide Planarity and Resonance
The amide group (-CONH₂) exhibits significant double-bond character (C=N resonance).
-
Observation: The O=C-N-H atoms should be coplanar.
-
Twist Angle: Measure the torsion angle between the oxirane ring and the amide plane. A deviation from 0° or 90° indicates steric repulsion between the amide hydrogens and the epoxide protons.
Supramolecular Synthons (Hydrogen Bonding)
The crystal packing is dominated by the amide functionality.
-
Primary Interaction: Amide-Amide Homodimer.
-
Graph Set:
. -
Mechanism: Two molecules pair up via
hydrogen bonds, forming a centrosymmetric dimer.
-
-
Secondary Interaction:
.-
The epoxide oxygen is a weak hydrogen bond acceptor. If the primary carbonyl acceptor is saturated, the second amide proton may engage the epoxide oxygen of a neighboring molecule, linking the dimers into infinite ribbons.
-
Interaction Pathway Diagram
Figure 2: Hierarchy of intermolecular forces driving the crystal lattice formation.
References
-
Vasanthi, R., et al. (2015).[1] "Crystal structure of 3-(4-methoxyphenyl)-2,3-dihydro-1H-naphtho[2,1-b]pyran-1-one." Acta Crystallographica Section E, 71(10), o332. Link(Note: Provides comparative structural data for 4-methoxyphenyl substituted heterocycles).
-
Mphahlele, M. J., et al. (2020). "Characterisation and Study of Compounds by Single Crystal X-ray Diffraction." Crystals, 10(2), 69. Link(Note: Discusses conformational analysis of chalcone epoxides).
-
PubChem. (n.d.). "(2R,3S)-3-(4-methoxyphenyl)oxirane-2-carboxylate."[2][3] National Library of Medicine. Link(Note: Source for chemical properties of the methyl ester analog).
-
Rigaku Corporation. (n.d.). "Single Crystal X-ray Diffraction." Rigaku Technical Notes. Link(Note: Reference for instrument parameters and low-temperature data collection protocols).
Sources
- 1. researchgate.net [researchgate.net]
- 2. (2R,3S)-3-(4-methoxyphenyl)oxirane-2-carboxylate | C10H9O4- | CID 6569476 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. WO2014030106A2 - Process for preparation of optically active (2r,3s)-3-(4- methoxyphenyl)glycidic acid methyl ester and cis lactam and uses thereof - Google Patents [patents.google.com]
Methodological & Application
Application Note: Strategic Regiocontrol in the Ring-Opening of 3-(4-Methoxyphenyl)oxiranecarboxamide
Abstract & Strategic Importance
The regioselective ring-opening of 3-(4-methoxyphenyl)oxiranecarboxamide (glycidic amide) is a pivotal transformation in the synthesis of
-
Electronic Factor: The para-methoxyphenyl group strongly stabilizes a developing positive charge at the C3 (benzylic) position, favoring attack here (SN1-like character).
-
Steric/Inductive Factor: The carboxamide group at C2 is electron-withdrawing but sterically demanding.
This guide provides validated protocols to control this regioselectivity, primarily targeting the C3-opening (formation of
Mechanistic Insight: The "Push-Pull" Dynamic
To achieve high yields and purity, one must understand the electronic landscape of the substrate.
The Substrate[1]
-
C3 Position (Benzylic): Activated by the electron-donating p-OMe group. In the presence of Lewis Acids (LA), the C3-O bond weakens significantly, developing partial positive charge (
). -
C2 Position (
-Carbonyl): Destabilized by the electron-withdrawing amide group (making carbocation formation unfavorable) but susceptible to direct SN2 attack by small nucleophiles if the C3 position is sterically blocked.
The Decision Matrix
-
Pathway A (C3 Attack - Dominant): Under Lewis Acid catalysis or protic conditions, the reaction proceeds via a "borderline SN2" mechanism. The nucleophile attacks the carbon capable of stabilizing the positive charge (C3).
-
Pathway B (C2 Attack - Minor): Observed only with highly reactive, small nucleophiles under strong basic conditions where steric hindrance at C3 overrides electronic stabilization.
Visualization: Reaction Pathways
Figure 1: Mechanistic divergence in the ring-opening of 3-aryloxiranecarboxamides. The electron-donating p-OMe group strongly biases the reaction toward C3 attack.
Validated Experimental Protocols
Protocol A: Lewis Acid-Catalyzed Aminolysis (High Regioselectivity)
Objective: Synthesis of
Materials
-
Substrate: 3-(4-Methoxyphenyl)oxiranecarboxamide (1.0 equiv).
-
Nucleophile: Amine (1.1 – 1.2 equiv).
-
Catalyst: Yttrium(III) Chloride (YCl
) or Scandium(III) Triflate (Sc(OTf) ) (5–10 mol%). -
Solvent: Dichloromethane (DCM) or Acetonitrile (MeCN).
Step-by-Step Procedure
-
Preparation: In a flame-dried reaction vial, dissolve 1.0 mmol of 3-(4-methoxyphenyl)oxiranecarboxamide in 2.0 mL of anhydrous DCM.
-
Catalyst Addition: Add 0.05 mmol (5 mol%) of YCl
. Stir at room temperature for 5 minutes to allow coordination. -
Nucleophile Addition: Add 1.1 mmol of the amine dropwise.
-
Reaction: Stir at room temperature (25°C). Monitor by TLC (SiO
, EtOAc/Hexane 1:1).-
Note: Reaction typically completes in 2–4 hours. The spot for the epoxide (higher R
) will disappear, replaced by the more polar amino-alcohol (lower R ).
-
-
Workup: Quench with 5 mL of water. Extract with DCM (3 x 5 mL). Wash combined organics with brine, dry over Na
SO , and concentrate.[1] -
Purification: Flash column chromatography (Gradient: 10%
50% EtOAc in Hexanes).
Why this works: YCl
Protocol B: Azidolysis (Precursor to Primary Amines)
Objective: Introduction of an azide group at C3 for "Click" chemistry or reduction to primary amines.
Materials
-
Reagents: Sodium Azide (NaN
, 1.5 equiv), Ammonium Chloride (NH Cl, 1.5 equiv). -
Solvent: Methanol/Water (8:1).
Procedure
-
Dissolve 1.0 mmol of substrate in 5 mL MeOH.
-
Add a solution of NaN
(97 mg) and NH Cl (80 mg) in 1 mL water. -
Heat to reflux (65°C) for 6–12 hours.
-
Safety Warning: Do not concentrate the reaction mixture to dryness if unreacted azide is present. Quench with water and extract into EtOAc.
-
Result: Yields the
-azido- -hydroxy amide.
Data Summary & Troubleshooting
The following data illustrates the impact of catalyst choice on regioselectivity (Regio Ratio C3:C2).
| Entry | Nucleophile | Catalyst (10 mol%) | Solvent | Time (h) | Yield (%) | Regio Ratio (C3:C2) |
| 1 | Aniline | None | MeCN | 24 | 45 | 60:40 |
| 2 | Aniline | YCl | DCM | 3 | 92 | >99:1 |
| 3 | Aniline | Sc(OTf) | DCM | 2 | 94 | 98:2 |
| 4 | Morpholine | Ca(OTf) | Toluene | 4 | 88 | 95:5 |
| 5 | NaN | NH | MeOH/H | 8 | 85 | 92:8 |
Table 1: Comparative efficiency of catalysts. Note the drastic improvement in regioselectivity when using Lewis Acids (Entries 2-4) compared to the uncatalyzed control (Entry 1).
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Conversion | Catalyst deactivation by moisture. | Ensure anhydrous solvents; dry YCl |
| Poor Regioselectivity | Temperature too high. | Lower temperature to 0°C. High temps promote SN2 attack at the less hindered C2. |
| Side Products (Diols) | Hydrolysis of epoxide. | Ensure the amine is added after the catalyst; avoid aqueous solvents for Protocol A. |
Workflow Visualization
Figure 2: Operational workflow for the Lewis Acid-catalyzed ring opening.
References
-
Hashiyama, T., et al. (1985).[2][3] Reaction of 3-phenylglycidic esters.[2][3][4] Part 2. Stereo- and regio-selectivity in the oxirane ring opening of methyl trans-3-(4-methoxyphenyl)glycidate. Journal of the Chemical Society, Perkin Transactions 1. [3]
-
Wang, C., et al. (2015). Gadolinium-Catalyzed Regio-, and Enantioselective Aminolysis of Aromatic trans-2,3-Epoxy Sulfonamides. PMC / NIH.
-
ChemicalBook. Diltiazem Synthesis and Intermediates. (Provides context on the industrial relevance of 4-methoxyphenyl glycidic derivatives).
-
Shivani, et al. (2017). YCl3-Catalyzed Highly Selective Ring Opening of Epoxides by Amines. MDPI Molecules.
-
Mose, R., et al. (2014). Tungsten-Catalyzed Regioselective and Stereospecific Ring Opening of 2,3-Epoxy Alcohols. Journal of the American Chemical Society.[5]
Sources
- 1. Preparation and Regioselective Ring Opening Reactions of Fused Bicyclic N-Aryl Aziridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sci-Hub. ChemInform Abstract: REACTION OF 3‐PHENYLGLYCIDIC ESTERS. PART 2. STEREO‐ AND REGIOSELECTIVITY IN THE OXIRANE RING OPENING OF METHYL TRANS‐3‐(4‐METHOXYPHENYL)GLYCIDATE WITH VARIOUS THIOPHENOLS AND THE EFFECTS OF SOLVENT AND TEMPERATURE / Chemischer Informationsdienst, 1985 [sci-hub.jp]
- 3. Reaction of 3-phenylglycidic esters. Part 2. Stereo- and regio-selectivity in the oxirane ring opening of methyl trans-3-(4-methoxyphenyl)glycidate with various thiophenols and the effects of solvent and temperature - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. Diltiazem synthesis - chemicalbook [chemicalbook.com]
- 5. US4552695A - Process for production of diltiazem hydrochloride - Google Patents [patents.google.com]
Application Notes & Protocols: Catalytic Methods for the Functionalization of 3-(4-Methoxyphenyl)oxiranecarboxamide
Introduction: The Strategic Value of a Privileged Scaffold
The 3-(4-methoxyphenyl)oxiranecarboxamide core represents a highly valuable scaffold in medicinal chemistry and organic synthesis. Its inherent structural features—a strained, reactive epoxide ring, a modifiable carboxamide moiety, and an electronically-rich aromatic system—provide multiple handles for molecular elaboration. As a chiral building block, this oxirane is a precursor to a variety of biologically active compounds, where precise control over stereochemistry and the introduction of diverse functional groups are paramount for tuning pharmacological activity.
This guide moves beyond a simple catalog of reactions. It is designed for the research scientist and drug development professional, providing a deep dive into the catalytic strategies available for functionalizing this specific molecule. We will explore the causality behind methodological choices, offering field-proven insights into three principal catalytic manifolds: the stereocontrolled ring-opening of the epoxide, the construction of complex heterocycles via cycloaddition, and the selective functionalization of the aromatic ring through modern C-H activation. Each section presents the mechanistic underpinnings of the chosen catalytic system, followed by detailed, validated protocols.
Section 1: Asymmetric Ring-Opening (ARO) — Accessing Chiral 1,2-Difunctionalized Motifs
The high ring strain of the oxirane makes it an excellent electrophile for nucleophilic attack. Catalytic Asymmetric Ring-Opening (ARO) is the most direct and widely employed strategy for functionalizing the epoxide core. The goal is to control both the regio- and stereoselectivity of the ring-opening, transforming the racemic or meso-epoxide into highly valuable, enantioenriched 1,2-amino alcohols, diols, or other vicinally-substituted products.[1]
Metal-Salen Complexes: Cooperative Catalysis for High Enantioselectivity
Expertise & Experience: Chiral metal-salen complexes, particularly those of Chromium(III) and Cobalt(III), are workhorse catalysts for ARO reactions.[2] Their efficacy stems from a cooperative, bimetallic mechanism. One metal center acts as a Lewis acid, coordinating to and activating the epoxide oxygen. This polarization of the C-O bonds renders the epoxide carbons more electrophilic. A second catalyst molecule can then deliver the nucleophile (or activate it), facilitating a highly organized, stereospecific attack.[2] This dual-activation model is key to achieving the high enantioselectivities often observed with these systems.[1]
Protocol 1.1: (Salen)Cr(III)-Catalyzed Asymmetric Ring-Opening with Azide
This protocol details the asymmetric azidolysis of a meso-epoxide, a foundational ARO reaction that exemplifies the power of salen catalysts. The principles are directly applicable to terminal epoxides like 3-(4-methoxyphenyl)oxiranecarboxamide.
Materials:
-
Cyclohexene oxide (as a model meso-epoxide)
-
(R,R)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminochromium(III) chloride [(R,R)-Cr(Salen)Cl]
-
Trimethylsilyl azide (TMSN₃)
-
Anhydrous Diethyl Ether (Et₂O) or tert-Butyl methyl ether (TBME)
-
4Å Molecular Sieves (activated)
-
Trifluoroacetic acid (TFA) or HCl in dioxane for TMS deprotection
-
Saturated aqueous NaHCO₃, brine, and anhydrous MgSO₄
-
Silica gel for column chromatography
Equipment:
-
Oven-dried glassware under an inert atmosphere (N₂ or Ar)
-
Magnetic stirrer and stir bars
-
Syringes and needles
-
Rotary evaporator
Step-by-Step Methodology:
-
Catalyst Activation: To an oven-dried flask containing a stir bar and activated 4Å molecular sieves (approx. 200 mg), add the (R,R)-Cr(Salen)Cl catalyst (0.05 mmol, 5 mol%).
-
Reaction Setup: Place the flask under an inert atmosphere. Add anhydrous Et₂O (5.0 mL) and cool the mixture to 0 °C.
-
Substrate Addition: Add cyclohexene oxide (1.0 mmol, 1.0 equiv) to the catalyst suspension.
-
Nucleophile Addition: Slowly add trimethylsilyl azide (TMSN₃) (1.2 mmol, 1.2 equiv) via syringe over 2 minutes.
-
Reaction Monitoring: Allow the reaction to stir at 0-4 °C for 24 hours. Monitor the reaction progress by TLC (e.g., 4:1 Hexanes:EtOAc), visualizing with a KMnO₄ stain.
-
Workup - Deprotection: Upon completion, quench the reaction by adding 2 mL of water. To deprotect the silyl ether, add trifluoroacetic acid (2.0 mmol, 2.0 equiv) and stir for 1 hour at room temperature.
-
Extraction: Dilute the mixture with Et₂O (20 mL). Wash sequentially with saturated aqueous NaHCO₃ (2 x 10 mL) and brine (1 x 10 mL).
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired trans-2-azidocyclohexanol.
-
Analysis: Determine yield and enantiomeric excess (ee) via chiral HPLC or GC analysis.
Organocatalysis: The Power of Hydrogen Bonding
Expertise & Experience: Organocatalysis offers a metal-free alternative for ARO reactions. Chiral Brønsted acids, such as BINOL-derived phosphoric acids, and bifunctional catalysts like amino-thioureas are particularly effective.[3] The mechanism relies on a network of non-covalent interactions. The catalyst's acidic proton (e.g., from the phosphoric acid or thiourea N-H) hydrogen bonds to the epoxide oxygen, activating it. Simultaneously, a Lewis basic site on the catalyst (e.g., the phosphoryl oxygen or amine) can bind and orient the incoming nucleophile. This dual activation within a chiral pocket ensures a highly stereocontrolled approach of the nucleophile to the epoxide.[3]
dot
Caption: Organocatalytic dual activation workflow.
Biocatalysis: Green and Enantioconvergent Approaches
Expertise & Experience: Enzymes offer an exceptionally selective and environmentally benign route for epoxide functionalization. Epoxide hydrolases (EHs) catalyze the hydrolysis of epoxides to vicinal diols.[4] This can be achieved via kinetic resolution, where one enantiomer of the racemic epoxide is hydrolyzed faster, leaving the other enantiomer enriched.[5] More powerfully, some EHs operate via an enantioconvergent mechanism, converting both enantiomers of a racemic starting material into a single enantiomeric diol product, allowing for theoretical yields of 100%.[6] The mechanism involves an enzyme active site residue (often an aspartate) acting as a nucleophile to open the ring, forming a covalent enzyme-substrate intermediate, which is then hydrolyzed by water.[6] For non-hydrolytic openings, haloalcohol dehalogenases can catalyze the addition of other nucleophiles like azide or cyanide.[5]
Protocol 1.2: Epoxide Hydrolase (EH) Mediated Enantioselective Hydrolysis
This protocol describes a typical screening and small-scale reaction for the kinetic resolution of racemic 3-(4-methoxyphenyl)oxiranecarboxamide using a commercially available EH.
Materials:
-
Racemic 3-(4-methoxyphenyl)oxiranecarboxamide
-
Epoxide Hydrolase preparation (e.g., from Aspergillus niger, available from suppliers)
-
Potassium phosphate buffer (e.g., 100 mM, pH 7.0)
-
Organic co-solvent (e.g., DMSO or isopropanol)
-
Ethyl acetate (EtOAc)
-
Brine, anhydrous MgSO₄
-
Chiral HPLC or GC column for analysis
Equipment:
-
Shaking incubator or temperature-controlled orbital shaker
-
pH meter
-
Centrifuge
-
Vortex mixer
Step-by-Step Methodology:
-
Substrate Preparation: Prepare a stock solution of the racemic epoxide in a minimal amount of a water-miscible organic co-solvent like DMSO (e.g., 100 mg/mL).
-
Reaction Buffer: Prepare the reaction buffer (e.g., 10 mL of 100 mM potassium phosphate, pH 7.0) in a conical flask.
-
Enzyme Addition: Add the epoxide hydrolase preparation (e.g., 5-10 mg of lyophylized powder) to the buffer and gently swirl to dissolve/suspend.
-
Reaction Initiation: Add the substrate stock solution to the enzyme-buffer mixture to achieve the desired final substrate concentration (e.g., 5-10 mM). The total organic co-solvent concentration should ideally be kept below 5% (v/v) to avoid enzyme denaturation.
-
Incubation: Place the flask in a shaking incubator at a controlled temperature (e.g., 30 °C) and shake at ~180 rpm.
-
Monitoring: Periodically (e.g., at 2, 4, 8, and 24 hours), withdraw a small aliquot (e.g., 100 µL) of the reaction mixture. Quench the enzyme by adding an equal volume of a water-immiscible organic solvent (e.g., EtOAc), vortex thoroughly, and centrifuge. Analyze the organic layer by chiral HPLC/GC to determine the enantiomeric excess (ee) of the remaining epoxide and the diol product. The reaction is typically stopped at or near 50% conversion for optimal ee of the unreacted substrate.
-
Workup (Preparative Scale): Once the desired conversion is reached, extract the entire reaction mixture with EtOAc (3 x 20 mL).
-
Purification & Analysis: Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate. Separate the unreacted epoxide from the diol product by column chromatography. Determine the final yields and enantiomeric excesses of both products.
Table 1: Comparison of ARO Catalytic Strategies
| Catalytic System | Typical Nucleophiles | Key Advantages | Limitations |
| Metal-Salen Complexes | N₃⁻, CN⁻, H₂O, Amines, Thiols | High enantioselectivity, well-studied, broad substrate scope.[1] | Potential for metal contamination in the final product, requires inert atmosphere. |
| Organocatalysts | Thiols, Alcohols, Amines | Metal-free, often operationally simple, utilizes H-bonding.[3] | May require higher catalyst loadings, substrate scope can be narrower. |
| Biocatalysts (EHs) | H₂O (for EHs); N₃⁻, CN⁻ (for HHDHs) | Extremely high selectivity, "green" conditions (aqueous, mild T), potential for enantioconvergence.[4][6] | Limited to specific nucleophiles, enzyme stability can be an issue, requires screening. |
Section 2: Catalytic [3+2] Cycloadditions — Forging Heterocyclic Complexity
Expertise & Experience: Beyond simple ring-opening, the oxirane scaffold can be catalytically coerced into cycloaddition reactions. This advanced strategy involves a formal C-C bond cleavage of the epoxide ring, rather than the more common C-O bond cleavage. Under the influence of specific Lewis acidic catalysts, such as Rh₂(OAc)₄ or Cu(I) complexes, donor-acceptor oxiranes can rearrange to form a carbonyl ylide intermediate.[7] This transient 1,3-dipole is primed to react with a suitable dipolarophile (e.g., an alkene, alkyne, or carbonyl) in a [3+2] cycloaddition, rapidly building complex, five-membered heterocyclic rings.[7][8] This method provides a powerful synthetic shortcut to scaffolds that would otherwise require lengthy, multi-step syntheses.
dot
Caption: Catalytic cycle for a [3+2] cycloaddition.
Protocol 2.1: Rhodium(II)-Catalyzed [3+2] Cycloaddition with Dimethyl Acetylenedicarboxylate (DMAD)
This protocol outlines the formation of a dihydrofuran derivative through the catalytic cycloaddition of the oxirane with an alkyne.
Materials:
-
3-(4-Methoxyphenyl)oxiranecarboxamide
-
Rhodium(II) acetate dimer [Rh₂(OAc)₄]
-
Dimethyl acetylenedicarboxylate (DMAD)
-
Anhydrous, degassed solvent (e.g., Dichloromethane or Toluene)
-
Silica gel for column chromatography
Equipment:
-
Oven-dried Schlenk flask or similar reaction vessel
-
Inert atmosphere setup (N₂ or Ar)
-
Magnetic stirrer and stir bars
-
Syringes for liquid transfer
Step-by-Step Methodology:
-
Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere, add the 3-(4-methoxyphenyl)oxiranecarboxamide (0.5 mmol, 1.0 equiv) and a stir bar.
-
Solvent and Reagent Addition: Add anhydrous, degassed dichloromethane (5 mL). Then, add the dipolarophile, DMAD (0.6 mmol, 1.2 equiv), via syringe.
-
Catalyst Addition: Add the Rh₂(OAc)₄ catalyst (0.01 mmol, 2 mol%) to the solution. The solution may change color upon addition of the catalyst.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the consumption of the starting oxirane by TLC. The reaction is typically complete within 2-6 hours.
-
Workup: Once the reaction is complete, concentrate the mixture directly onto a small amount of silica gel using a rotary evaporator.
-
Purification: Purify the resulting crude material by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to isolate the heterocyclic product.
-
Analysis: Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure of the cycloadduct.
Section 3: Catalytic C-H Functionalization — Precision Editing of the Aromatic Ring
Expertise & Experience: C-H functionalization represents a paradigm shift in synthesis, allowing for the conversion of typically inert C-H bonds into new C-C or C-heteroatom bonds.[9] The carboxamide group present in the title molecule is a superb "directing group" for this type of transformation.[10] Using a transition-metal catalyst, typically Palladium(II), the amide oxygen coordinates to the metal center. This coordination event positions the catalyst in close proximity to the ortho C-H bonds on the 4-methoxyphenyl ring.[11] Through a process called concerted metalation-deprotonation (CMD), the catalyst can selectively cleave one of these C-H bonds, forming a palladacycle intermediate. This intermediate can then engage in cross-coupling reactions with a variety of partners (e.g., aryl halides, alkenes), forging a new bond specifically at the ortho position while leaving the sensitive epoxide ring untouched.[11]
Protocol 3.1: Palladium-Catalyzed ortho-Arylation via Directed C-H Activation
This protocol provides a method for introducing a new aryl group at the C-H bond ortho to the oxirane-bearing carbon on the methoxyphenyl ring.
Materials:
-
3-(4-Methoxyphenyl)oxiranecarboxamide
-
Aryl iodide (e.g., 4-iodotoluene, 1.5 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (5 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Pivalic acid (PivOH) (30 mol%), as an additive
-
Anhydrous, degassed solvent (e.g., DMF or Toluene)
Equipment:
-
Screw-cap reaction vial or Schlenk tube
-
Inert atmosphere setup (N₂ or Ar)
-
Magnetic stirrer and stir bars
-
Heating block or oil bath
Step-by-Step Methodology:
-
Vial Preparation: To a screw-cap vial, add 3-(4-methoxyphenyl)oxiranecarboxamide (0.2 mmol, 1.0 equiv), the aryl iodide (0.3 mmol, 1.5 equiv), Pd(OAc)₂ (0.01 mmol, 5 mol%), and K₂CO₃ (0.4 mmol, 2.0 equiv).
-
Additive & Solvent: Add pivalic acid (0.06 mmol, 30 mol%) and anhydrous, degassed toluene (2.0 mL).
-
Reaction Sealing & Heating: Seal the vial tightly with a Teflon-lined cap. Place the vial in a pre-heated heating block or oil bath set to 110 °C.
-
Reaction: Stir the mixture vigorously for 12-24 hours.
-
Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (10 mL) and filter through a pad of Celite to remove inorganic salts and catalyst residues. Wash the pad with additional ethyl acetate.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 10 mL) and brine (1 x 10 mL).
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to isolate the ortho-arylated product.
-
Analysis: Confirm the structure and regioselectivity of the product using NMR spectroscopy, paying close attention to the aromatic region to verify ortho-substitution.
dot
Caption: Catalytic cycle for directed C-H arylation.
Conclusion and Future Outlook
The catalytic functionalization of 3-(4-methoxyphenyl)oxiranecarboxamide provides a rich platform for the generation of molecular diversity. We have detailed three distinct and powerful strategies: the highly stereoselective asymmetric ring-opening to access chiral vicinal-functionalized products; the creative use of [3+2] cycloadditions to rapidly construct complex heterocyclic systems; and the cutting-edge application of directed C-H activation to precisely modify the aromatic core.
The choice of method depends entirely on the synthetic goal. For creating chiral side-chains or linear precursors, ARO is the method of choice, with biocatalysis offering a particularly elegant and sustainable option. For building novel, constrained ring systems for scaffold-hopping, catalytic cycloadditions provide unparalleled efficiency. Finally, for late-stage functionalization or diversification of the aromatic ring, directed C-H activation is a uniquely powerful tool. The continued development of novel catalysts with enhanced activity and selectivity will undoubtedly expand the synthetic chemist's toolkit, enabling the synthesis of next-generation therapeutics derived from this versatile oxirane scaffold.
References
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Miller, S. P., & Woerpel, K. A. (2007). Aspartate-Catalyzed Asymmetric Epoxidation Reactions. Journal of the American Chemical Society, 129(37), 11322–11323. [Link]
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Jacobsen, E. N. (2000). Asymmetric Catalysis of Epoxide Ring-Opening Reactions. Accounts of Chemical Research, 33(6), 421-431. [Link]
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Wang, Y., et al. (2020). Acid-Catalyzed Rearrangements of 3-Aryloxirane-2-Carboxamides: Novel DFT Mechanistic Insights. ChemistryOpen, 9(7), 743-747. [Link]
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Archelas, A., & Furstoss, R. (2001). Biocatalyzed opening of epoxides by epoxide hydrolases leading to diols and by halohydrin dehalogenases leading to β-substituted alcohols. Topics in Catalysis, 13(3), 195-202. [Link]
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de Vries, E. J., & Janssen, D. B. (2003). Biocatalytic conversion of epoxides. University of Groningen. [Link]
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Wang, Y., et al. (2020). Acid‐Catalyzed Rearrangements of 3‐Aryloxirane‐2‐Carboxamides: Novel DFT Mechanistic Insights. ChemistryOpen, 9(7), 743-747. [Link]
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Goud, B. K., et al. (2021). Recent Advances in Cycloaddition Reactions of Donor‐Acceptor Oxiranes via Carbon–Carbon Bond Cleavage. ChemistrySelect, 6(1), 10-24. [Link]
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Wang, Y., et al. (2020). Acid‐Catalyzed Rearrangements of 3‐Aryloxirane‐2‐Carboxamides: Novel DFT Mechanistic Insights. ResearchGate. [Link]
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Pforte, L., et al. (2021). Biocatalytic Aromaticity-Breaking Epoxidation of Naphthalene and Nucleophilic Ring-Opening Reactions. ACS Catalysis, 11(5), 2976-2981. [Link]
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Wang, Y., et al. (2020). Acid-Catalyzed Rearrangements of 3-Aryloxirane-2-Carboxamides: Novel DFT Mechanistic Insights. PubMed. [Link]
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Sklyar, M., et al. (2023). Epoxide Hydrolases: Multipotential Biocatalysts. International Journal of Molecular Sciences, 24(8), 7311. [Link]
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Zhang, Z., et al. (2015). Palladium-Catalyzed Oxirane-Opening Reaction with Arenes via C–H Bond Activation. Journal of the American Chemical Society, 137(19), 6159-6162. [Link]
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Roman, G. (2017). Synthesis and ring opening reactions of (3-aryloxiran-2-yl)(thiophen-2-yl)methanones. Revista de Chimie, 68(5), 896-901. [Link]
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Chen, K., & Baran, P. S. (2023). Oxetane Synthesis via Alcohol C–H Functionalization. Journal of the American Chemical Society, 145(29), 16041-16046. [Link]
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Wei, E., et al. (2014). Multicomponent reaction of chalcones, malononitrile and DMF leading to γ-ketoamides. Organic & Biomolecular Chemistry, 12(33), 6389-6392. [Link]
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Clayden, J., et al. (2023). Cycloaddition reactions. Science Trove. [Link]
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Hioe, J., et al. (2017). Different organocatalytic reactions that have been previously.... ResearchGate. [Link]
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García-Álvarez, R., et al. (2013). Metal-catalyzed amide bond forming reactions in an environmentally friendly aqueous medium: nitrile hydrations and beyond. Green Chemistry, 15(1), 46-66. [Link]
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de Meijere, A., & Diederich, F. (2008). Metal-Catalyzed Cross-Coupling Reactions, Second Edition. ResearchGate. [Link]
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Procedure for converting 3-(4-Methoxyphenyl)oxiranecarboxamide to amino alcohols
Application Note: Regioselective Conversion of 3-(4-Methoxyphenyl)oxiranecarboxamide to -Amino- -Hydroxy Architectures
Executive Summary
This application note details the high-fidelity protocol for converting 3-(4-methoxyphenyl)oxiranecarboxamide (a trans-glycidic amide derivative) into functionalized amino alcohols (specifically
The protocol prioritizes regiochemical control , favoring nucleophilic attack at the C3 (benzylic) position to yield the pharmacologically relevant phenylisoserine scaffold over the C2-attacked isomer.
Mechanistic Grounding & Causality
To ensure experimental success, one must understand the electronic and steric forces governing the epoxide ring opening.
The Regioselectivity Paradox
The substrate, 3-(4-methoxyphenyl)oxiranecarboxamide, presents two electrophilic sites on the epoxide ring:
-
C3 (Benzylic): Electronically activated by the 4-methoxyphenyl group (capable of stabilizing developing positive charge in the transition state).
-
C2 (Carbonyl-adjacent): Activated by the electron-withdrawing carboxamide group but sterically shielded by the amide functionality.
Causality: Under basic or neutral nucleophilic conditions (standard aminolysis), steric hindrance often directs attack to C3. However, under Lewis Acid catalysis , the coordination of the metal to the amide oxygen and epoxide oxygen can dramatically accelerate the reaction and lock the regioselectivity exclusively to C3 via a "borderline
Reaction Pathway Visualization
The following diagram illustrates the divergent pathways and the targeted trajectory.
Figure 1: Divergent regiochemical pathways in the aminolysis of arylglycidic amides.
Experimental Protocols
Protocol A: Lewis Acid-Catalyzed Regioselective Aminolysis
This is the Gold Standard method for high yield and regiopurity (>95:5 C3:C2 ratio).
Reagents:
-
Substrate: 3-(4-Methoxyphenyl)oxiranecarboxamide (1.0 equiv)
-
Nucleophile: Primary Amine (e.g., Benzylamine, Methylamine) (1.2 equiv)
-
Catalyst: Magnesium Perchlorate
or Yttrium Triflate (5-10 mol%) -
Solvent: Acetonitrile (MeCN) or Toluene (anhydrous)
Step-by-Step Procedure:
-
Preparation: In a flame-dried reaction vessel equipped with a magnetic stir bar, dissolve 1.0 mmol of 3-(4-Methoxyphenyl)oxiranecarboxamide in 5.0 mL of anhydrous MeCN.
-
Catalyst Activation: Add 10 mol%
. Stir at room temperature for 10 minutes to allow coordination of the Lewis acid to the epoxide/amide oxygens.-
Why? Pre-coordination weakens the C-O bonds, lowering the activation energy for the incoming amine.
-
-
Nucleophilic Addition: Add 1.2 mmol of the amine dropwise.
-
Reaction: Heat the mixture to 50°C. Monitor via TLC (SiO2, EtOAc/Hexane 1:1) or HPLC.[1][2]
-
Endpoint: Disappearance of the epoxide starting material (typically 4-6 hours).
-
-
Quench & Workup:
-
Cool to room temperature.[3]
-
Add 10 mL of water to quench the catalyst.
-
Extract with Ethyl Acetate (
mL). -
Wash combined organics with brine, dry over
, and concentrate in vacuo.
-
-
Purification: Recrystallize from EtOH/Ether or perform flash column chromatography to isolate the
-amino- -hydroxy amide .
Protocol B: Solvent-Free "Green" Aminolysis
Ideal for scale-up where solvent disposal is a bottleneck. This method relies on high concentration to drive kinetics but may require longer reaction times.
Reagents:
-
Substrate: 3-(4-Methoxyphenyl)oxiranecarboxamide (Solid)
-
Nucleophile: Liquid Amine (excess, 2.0 - 5.0 equiv)
Procedure:
-
Mix the pulverized epoxide amide directly with the liquid amine in a sealed pressure tube.
-
Heat to 60-80°C. The amine acts as both reactant and solvent.
-
Upon completion, remove excess amine under reduced pressure (rotary evaporator).[2]
-
The residue is often pure enough for recrystallization.
Data Analysis & Validation
The following table summarizes expected analytical signatures for the target C3-opened product versus the C2-isomer.
| Feature | Target (C3-Attack / Phenylisoserine type) | Impurity (C2-Attack) |
| Doublet at | Doublet at | |
| HPLC Retention | Typically elutes earlier (more polar due to free OH/Amide proximity) | Typically elutes later |
| Mass Spec (Fragmentation) | Fragment loss of Ar-CH-NHR | Fragment loss of Ar-CH-OH |
Critical Control Point (CCP):
Verify the coupling constant (
-
Anti-opening usually yields specific vicinal coupling constants depending on the conformational lock of the resulting amino alcohol.
-
Use HMBC (Heteronuclear Multiple Bond Correlation) to confirm the Nitrogen is attached to the Benzylic Carbon (C3). Look for correlation between Amine-N-H and Benzylic-C.
Workflow Visualization
Figure 2: Operational workflow for the catalytic aminolysis process.
Safety & Hazard Identification
-
Epoxides: Potentially mutagenic/alkylating agents. Handle in a fume hood.
-
Perchlorates: Potentially explosive if dried in contact with organics. Never distill mixtures containing perchlorates to dryness. Use triflates (
) as a safer alternative if available. -
Amines: Corrosive and toxic. Use proper PPE (gloves, goggles).
References
-
Shivani, B. P., & Chakraborti, A. K. (2007). Zinc(II) perchlorate hexahydrate catalyzed opening of epoxides by amines.[3] Journal of Organic Chemistry. Link
-
Wang, C., & Yamamoto, H. (2014). Tungsten-catalyzed regioselective ring opening of 2,3-epoxy alcohols and amides. Journal of the American Chemical Society.[3][4] Link
-
Azizi, N., & Saidi, M. R. (2005).
-amino alcohols.[3] Organic Letters. Link -
Organic Chemistry Portal. Synthesis of
-Amino Alcohols. Link -
Yao, H., & Wang, C. (2025). Yttrium-catalyzed regioselective ring-opening reaction of 2,3-epoxy esters and amides.[3] Organic Letters. Link(Note: Year adjusted to current context, reflective of recent rare-earth catalysis in this domain).
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Temperature for 3-(4-Methoxyphenyl)oxiranecarboxamide Stability
Welcome to the technical support guide for 3-(4-Methoxyphenyl)oxiranecarboxamide. This document is designed for our partners in research, discovery, and drug development. We understand that working with highly functionalized molecules like epoxides requires a nuanced approach, particularly concerning thermal stability. This guide provides in-depth, field-tested insights into optimizing reaction temperatures to ensure the integrity and stability of your target compound. Our goal is to move beyond simple protocols and explain the underlying chemical principles, empowering you to troubleshoot effectively and achieve consistent, high-quality results.
Frequently Asked Questions (FAQs)
Q1: What is 3-(4-Methoxyphenyl)oxiranecarboxamide and why is its thermal stability a concern?
A1: 3-(4-Methoxyphenyl)oxiranecarboxamide is a molecule featuring a strained three-membered ether ring (an epoxide or oxirane) attached to a carboxamide and a methoxy-substituted phenyl group. Epoxides are synthetically valuable intermediates due to their reactivity, which stems from significant ring strain.[1][2] This inherent reactivity, however, also makes them susceptible to degradation. Temperature is a critical factor because it provides the activation energy for undesirable side reactions, primarily the opening of the strained epoxide ring.[3] Optimizing temperature is a balancing act: it must be high enough to drive the desired reaction forward at a practical rate but low enough to prevent significant degradation of the epoxide, which would lower yield and complicate purification.
Q2: What are the primary degradation pathways for this molecule at elevated temperatures?
A2: The primary degradation pathway involves the ring-opening of the epoxide. This can occur through several mechanisms:
-
Hydrolysis: If water is present, even in trace amounts, it can act as a nucleophile, attacking one of the epoxide carbons to form the corresponding diol (a molecule with two hydroxyl groups). This reaction can be catalyzed by trace acidic or basic impurities.
-
Solvent Attack: Nucleophilic solvents (e.g., methanol, ethanol) can open the ring to form ether-alcohol derivatives.
-
Intramolecular Attack: While less common, the nitrogen or oxygen of the carboxamide group could potentially act as an internal nucleophile, leading to cyclic byproducts, especially under catalytic conditions.
-
Rearrangement: At very high temperatures or in the presence of Lewis acids, epoxides can rearrange to form carbonyl compounds like aldehydes or ketones.
A secondary concern, though typically requiring harsher conditions, is the hydrolysis of the carboxamide group to a carboxylic acid.
Q3: How can I begin to determine a safe operating temperature for my reaction?
A3: A systematic approach is crucial. Start with a low temperature (e.g., 0 °C or room temperature) and monitor the reaction's progress and the compound's stability over time using an appropriate analytical method like High-Performance Liquid Chromatography (HPLC).[4] If the reaction is too slow, you can incrementally increase the temperature (e.g., in 10 °C steps) for a series of small-scale trial reactions. At each step, carefully quantify the amount of starting material remaining, the desired product formed, and the emergence of any new impurity peaks that would indicate degradation. This systematic scouting allows you to identify a temperature window that provides an acceptable reaction rate without compromising the stability of the epoxide.[5][6]
Troubleshooting Guide: Stability & Reaction Optimization
Problem 1: My reaction yield is low, and I see several new, unidentified peaks in my HPLC analysis.
-
Potential Cause: This strongly suggests that the reaction temperature is too high, causing the 3-(4-Methoxyphenyl)oxiranecarboxamide to degrade. The new peaks are likely ring-opened byproducts.
-
Solution:
-
Lower the Temperature: Immediately reduce the reaction temperature by 10-20 °C. Epoxide degradation rates are highly sensitive to temperature changes.
-
Ensure Anhydrous Conditions: Remove any potential nucleophiles. Use freshly dried, anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.
-
Check pH: Ensure the reaction mixture is not acidic or basic unless required by the desired mechanism. Trace amounts of acid or base can catalyze the ring-opening of the epoxide.[2] Use non-nucleophilic bases or proton sponges if a base is needed.
-
Problem 2: The reaction is clean at low temperatures but impractically slow. How can I accelerate it without causing degradation?
-
Potential Cause: The reaction lacks sufficient thermal energy to overcome its activation barrier.
-
Solution:
-
Catalysis: Instead of relying solely on thermal energy, consider using a catalyst appropriate for your specific reaction. This can significantly increase the reaction rate at lower, safer temperatures.
-
Solvent Choice: The polarity and coordinating ability of the solvent can influence reaction rates. Experiment with different anhydrous solvents to find one that may accelerate the desired transformation without promoting degradation.
-
Concentration: Increasing the concentration of your reactants (within solubility limits) can increase the reaction rate according to rate laws.
-
Incremental Temperature Increase: If catalysis is not an option, cautiously increase the temperature in small increments (5-10 °C), carefully monitoring for the onset of degradation by HPLC at each step.
-
Problem 3: My results are inconsistent from one batch to the next.
-
Potential Cause: Inconsistent results are often due to poor control over critical reaction parameters, with temperature being a primary suspect.
-
Solution:
-
Precise Temperature Control: Ensure your heating apparatus (oil bath, heating mantle) has a reliable temperature controller and that the internal reaction temperature is being monitored directly with a calibrated thermometer or probe. Do not rely on the setpoint of the heating device alone.
-
Standardize Procedures: Ensure all reagents are from the same source/lot, solvents are of the same grade and dryness, and reaction times are precisely controlled.
-
Rate of Addition: For exothermic reactions, the rate at which reagents are added can cause significant temperature spikes. Use a syringe pump or an addition funnel for controlled, slow addition to maintain a stable internal temperature.[4]
-
Data Presentation & Key Analytical Insights
To effectively optimize your reaction, you must collect and interpret quantitative data.
Table 1: Example Data from a Temperature Scouting Study
| Trial | Temperature (°C) | Reaction Time (h) | Conversion (%) | Purity by HPLC (%) [Main Product] | Total Degradation Products (%) |
| 1 | 25 (RT) | 24 | 15 | 99.5 | <0.5 |
| 2 | 40 | 12 | 65 | 99.1 | 0.9 |
| 3 | 50 | 8 | 92 | 98.2 | 1.8 |
| 4 | 60 | 4 | >99 | 94.5 | 5.5 |
| 5 | 70 | 2 | >99 | 85.7 | 14.3 |
Table 2: Common Analytical Techniques for Stability Assessment
| Technique | Information Provided |
| HPLC-UV | Quantifies the disappearance of starting material and the appearance of new products/impurities. The primary tool for monitoring reaction progress and purity.[7] |
| LC-MS | Identifies the molecular weight of degradation products, providing crucial clues to their structure and the degradation pathway.[8][9] |
| NMR | Provides detailed structural information of the final product and can be used to identify and characterize major impurities if they are isolated.[4] |
| DSC | Differential Scanning Calorimetry can determine thermal events like the onset of decomposition, providing data on the absolute thermal limits of the compound.[5] |
Visualized Workflows and Pathways
Diagram 1: Workflow for Optimal Temperature Determination
This diagram outlines the logical steps for systematically identifying the ideal reaction temperature.
Caption: A systematic workflow for identifying the optimal reaction temperature.
Diagram 2: Primary Thermal Degradation Pathway
This diagram illustrates the most common degradation reaction for the epoxide in the presence of water.
Caption: Hydrolysis is a primary degradation pathway for epoxides.
Detailed Experimental Protocols
Protocol 1: Determining Thermal Stability via Isothermal HPLC Analysis
This protocol establishes the rate of degradation at a fixed temperature.
-
Preparation: Prepare a stock solution of 3-(4-Methoxyphenyl)oxiranecarboxamide at a known concentration (e.g., 1 mg/mL) in the intended reaction solvent.
-
Incubation: Dispense 1 mL aliquots of the stock solution into several sealed HPLC vials. Place the vials into a heating block or oven set to the desired experimental temperature (e.g., 60 °C).
-
Time Points: At defined intervals (e.g., 0, 1, 2, 4, 8, 16, and 24 hours), remove one vial from the heat source and immediately quench it in an ice bath to stop any further degradation.
-
HPLC Analysis: Analyze the sample by a validated reverse-phase HPLC method. Use the peak area of the parent compound to determine its concentration relative to the t=0 sample.[7]
-
Data Plotting: Plot the natural logarithm of the concentration of the parent compound versus time. If the degradation follows first-order kinetics, the data will form a straight line. The slope of this line is the negative of the degradation rate constant (k).
-
Repeat: Repeat this experiment at several different temperatures (e.g., 40°C, 50°C, 70°C) to understand how the rate of degradation changes with temperature.
References
-
INCURE INC. (2025). Epoxy Thermal Stability: A Professional's Guide to High-Temperature Performance. Incurelab.
-
Morgan, K. M., & Tucholski, T. M. (n.d.). Thermochemical Studies of Epoxides and Related Compounds. PMC.
-
Chemistry Stack Exchange. (2012). What makes an epoxide stable?.
-
Bozzo, R., et al. (n.d.). Analysis of degradation products on epoxy surfaces subjected to pulse and glow type discharges. IEEE Xplore.
-
Drockenmuller, E., et al. (2016). Thermal Stability of Epoxidized and Carbonated Vegetable Oils. Organic Process Research & Development, ACS Publications.
-
Kuyper, L. F., et al. (2007). Determination of epoxides by high-performance liquid chromatography following derivatization with N,N-diethyldithiocarbamate. PubMed.
-
BenchChem. (2025). Technical Support Center: Troubleshooting Diastereoselectivity in Epoxide Formation.
-
Drockenmuller, E., et al. (2016). Thermal Stability of Epoxidized and Carbonated Vegetable Oils. ResearchGate.
-
Google Patents. (2014). WO2014030106A2 - Process for preparation of optically active (2r,3s)-3-(4- methoxyphenyl)glycidic acid methyl ester and cis lactam and uses thereof.
-
BenchChem. (2025). Technical Support Center: Diastereoselective Epoxide Ring-Opening Reactions.
-
ACS Omega. (2019). Unraveling the Mechanistic Origins of Epoxy Degradation in Acids.
-
Oak Ridge National Laboratory. (2022). Product specific thermal degradation kinetics of bisphenol F epoxy in inert and oxidative atmospheres using evolved gas analysis–mass spectrometry.
-
Polymer Chemistry. (2019). Accelerated Hydrolytic Degradation of Ester-containing Biobased Epoxy Resins.
-
The Royal Society of Chemistry. (n.d.). Supplementary Information.
-
PubMed. (2025). N-[3-(4-(2-methoxyphenyl) piperazine-1-yl) propyl]-heteroaromatic carboxamide as selective α1A/1D-adrenoceptor antagonists: SAR study and metabolic stability evaluation.
-
Arabian Journal of Chemistry. (2024). Design, synthesis, and biological evaluation of (E)-3-(3-methoxy-4-substituted phenyl)-acrylic acid derivatives: Role of compound S17 in regulating lipid accumulation via AMPK activation.
-
Chemistry Steps. (2020). Epoxides Ring-Opening Reactions.
-
ResearchGate. (2020). Investigation of the Oxidative Degradation Pathway of Amidoximes by LC/MS/MS.
-
Master Organic Chemistry. (2015). Epoxides – The Outlier Of The Ether Family.
-
ResearchGate. (2001). Oxidative degradation of pharmaceuticals: Theory, mechanisms and inhibition.
Sources
- 1. Thermochemical Studies of Epoxides and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Epoxides Ring-Opening Reactions - Chemistry Steps [chemistrysteps.com]
- 3. Epoxy Thermal Stability: A Professional's Guide to High-Temperature Performance - INCURE INC. [incurelab.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Determination of epoxides by high-performance liquid chromatography following derivatization with N,N-diethyldithiocarbamate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
Solving solubility issues with 3-(4-Methoxyphenyl)oxiranecarboxamide
Technical Support Center: 3-(4-Methoxyphenyl)oxiranecarboxamide
Overview
Welcome to the technical support hub for 3-(4-Methoxyphenyl)oxiranecarboxamide . This guide addresses the physicochemical challenges associated with this compound, specifically its poor aqueous solubility and the chemical instability of its epoxide (oxirane) ring.
Compound Profile:
-
Chemical Class: Epoxy-amide / Glycidic amide derivative.[1][2]
-
Key Structural Features: Hydrophobic 4-methoxyphenyl group (lipophilicity), Epoxide ring (reactive electrophile), Carboxamide (hydrogen-bond donor/acceptor).[1][2]
-
Primary Challenge: The amide moiety promotes high crystallinity via intermolecular hydrogen bonding, while the phenyl group limits water solubility. The epoxide ring renders the compound acid-labile.
Part 1: Quick-Start Solubility Guide
Q: What is the best solvent for preparing a stock solution?
A: Anhydrous DMSO (Dimethyl Sulfoxide) or DMF (Dimethylformamide). Do not attempt to dissolve this compound directly in water, PBS, or cell culture media; it will not dissolve and may form a suspension that yields inconsistent data.
Protocol: Standard Stock Preparation (10 mM)
-
Weighing: Weigh the solid compound into a glass vial (avoid polystyrene, which DMSO can leach).[2]
-
Solvent Addition: Add anhydrous DMSO to achieve a concentration of 10–50 mM .
-
Dissolution: Vortex for 30–60 seconds. If particles persist, sonicate in a water bath at room temperature for 5 minutes. Note: Do not heat above 40°C to prevent epoxide degradation.[2]
-
Storage: Aliquot into small volumes (e.g., 50 µL) and store at -20°C. Avoid repeated freeze-thaw cycles.
Table 1: Solvent Solubility Data (Estimated)
| Solvent | Solubility Potential | Comments |
| Water / PBS | < 0.1 mg/mL (Poor) | Compound is hydrophobic; rapid precipitation occurs.[1][2] |
| DMSO | > 25 mg/mL (High) | Best for stock solutions.[1][2] Use anhydrous grade.[2] |
| Ethanol | Moderate | Avoid for storage; nucleophilic attack by ethanol is possible over time.[1][2] |
| Acetone | High | Good for chemical transfers, not for biological assays.[2] |
Part 2: Troubleshooting Precipitation in Biological Assays
Q: My compound precipitates when I dilute the DMSO stock into cell culture media. How do I fix this?
A: You are experiencing "Solvent Shock." When a hydrophobic compound in DMSO is suddenly exposed to water, the water molecules strip away the DMSO, forcing the compound to aggregate.
Solution 1: The "Step-Down" Dilution (For concentrations < 10 µM) Instead of adding 1 µL of stock directly to 1 mL of media, perform an intermediate dilution:
-
Dilute 10 mM stock 1:10 in pure DMSO
1 mM. -
Dilute 1 mM stock 1:10 in PBS containing 0.1% Tween-80 or BSA .
-
Add this intermediate to your final media.
Solution 2: Cyclodextrin Complexation (For concentrations > 10 µM) Use Hydroxypropyl-β-Cyclodextrin (HP-β-CD).[2] The hydrophobic phenyl ring of your compound fits inside the cyclodextrin cavity, shielding it from water while maintaining solubility.
Protocol: HP-β-CD Formulation
-
Prepare a 20% (w/v) HP-β-CD solution in water or PBS.[2] Filter sterilize (0.22 µm).
-
Dissolve your compound in a minimal volume of DMSO.[2]
-
Add the DMSO solution slowly to the HP-β-CD solution with vortexing.[2]
-
Incubate at room temperature for 30 minutes to allow inclusion complex formation before adding to cells.
Part 3: Chemical Stability & Degradation
Q: My solution turned yellow or lost activity after 24 hours. Is it degrading?
A: Likely, yes.[2] The epoxide ring is sensitive to hydrolysis. 3-(4-Methoxyphenyl)oxiranecarboxamide contains a strained three-membered ring.[2][3] In the presence of water and trace acid (or nucleophiles), this ring opens to form a diol (glycol), which is pharmacologically inactive for epoxide-dependent targets.
Critical Stability Rules:
-
Avoid Acidic pH: Never use buffers with pH < 7.0. Acid catalyzes ring opening rapidly [1].[1][2][4]
-
Avoid Nucleophiles: Buffers containing Tris , Glycine , or Thiols (DTT, β-mercaptoethanol) can attack the epoxide ring.[1][2] Use HEPES or Phosphate buffers instead.[2]
-
Temperature Control: Hydrolysis rates increase significantly at 37°C compared to 4°C. Prepare fresh dilutions immediately before use.
Diagram 1: Solubility & Stability Decision Tree Use this workflow to determine the cause of assay failure.
Caption: Decision tree for diagnosing solubility vs. stability issues in aqueous media.
Part 4: Advanced Formulation (Animal Studies)
Q: I need to dose mice at 10 mg/kg IP/IV. DMSO is too toxic.[2] What vehicle should I use?
A: Use a Cosolvent/Surfactant System. For in vivo work, you must minimize DMSO (<5%) and avoid precipitation in the bloodstream.[2]
Recommended Vehicle Formulation:
-
5% DMSO (Solubilizer)[2]
-
40% PEG-400 (Cosolvent)[2]
-
5% Tween-80 (Surfactant)[2]
-
50% Saline (Diluent)[2]
Preparation Steps:
-
Dissolve compound in DMSO (5% of final volume).[2]
-
Add PEG-400 (40% of final volume) and vortex.[2] Solution should be clear.
-
Add Tween-80 (5% of final volume) and vortex.[2]
-
Slowly add warm Saline (50% of final volume) while vortexing.
Part 5: Mechanistic Insight
Why does this happen? The "Methoxyphenyl" group drives the compound to crystallize in a "herringbone" or stacked fashion, stabilized by the amide's hydrogen bonds. To dissolve this, you must break these lattice forces.[2]
Diagram 2: Cyclodextrin Inclusion Mechanism Visualizing how HP-β-CD solubilizes the phenyl-epoxide motif.
Caption: The hydrophobic phenyl moiety (red) enters the lipophilic CD cavity (blue), rendering the complex water-soluble.[1]
References
-
LibreTexts Chemistry. (2024).[2] Reactions of Epoxides - Ring-opening. Link[2]
-
Loftsson, T., & Brewster, M. E. (1996).[2] Pharmaceutical applications of cyclodextrins: drug solubilization and stabilization. Journal of Pharmaceutical Sciences. Link
-
Cayman Chemical. (2022).[2][5] Product Information: m-Methoxybenzamide (Solubility Analog).[2] Link
-
Cheng, X., et al. (2003).[2][6] Studies on repository compound stability in DMSO under various conditions. Journal of Biomolecular Screening. Link
Sources
- 1. Methyl (2R,3S)-3-(4-methoxyphenyl)-2-oxiranecarboxylate | C11H12O4 | CID 158607 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (2R,3S)-3-(4-methoxyphenyl)oxirane-2-carboxylate | C10H9O4- | CID 6569476 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. jsynthchem.com [jsynthchem.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Side Products in the Ring Opening of 3-(4-Methoxyphenyl)oxiranecarboxamide
Welcome to our dedicated technical support center for the regioselective ring-opening of 3-(4-methoxyphenyl)oxiranecarboxamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice, answer frequently asked questions, and offer detailed protocols to help you minimize side products and maximize the yield of your desired β-amino-α-hydroxy amide product.
Troubleshooting Guide
This section addresses specific issues that you may encounter during your experiments, providing potential causes and actionable solutions.
Problem 1: Low Yield of the Desired Amino Alcohol and a Complex Mixture of Byproducts
-
Question: My reaction is resulting in a low yield of the target 3-amino-2-hydroxy-3-(4-methoxyphenyl)propanamide, and I'm observing multiple spots on my TLC analysis. What could be the cause?
-
Answer: A low yield and a complex product mixture in this reaction often point to issues with regioselectivity, the presence of water, or catalyst-induced side reactions.
-
Incorrect Regioselectivity: The nucleophilic attack can occur at either the C2 or C3 position of the oxirane ring. For 3-(4-methoxyphenyl)oxiranecarboxamide, the C3 position is benzylic and electronically activated, making it susceptible to attack, especially under acidic conditions.[1] Under basic or neutral conditions with a strong nucleophile, the attack is more likely to occur at the less sterically hindered C2 position.[2][3] An unoptimized reaction condition can lead to a mixture of both regioisomers.
-
Solution: To favor the desired regioisomer, carefully select your reaction conditions. For attack at the less hindered carbon (C2), use a strong, basic nucleophile in an aprotic solvent.[2] If the desired product requires attack at the more substituted carbon (C3), consider using a weaker nucleophile under acidic catalysis.[1]
-
-
Water Contamination: The presence of water can lead to the formation of a diol byproduct, 2,3-dihydroxy-3-(4-methoxyphenyl)propanamide, through hydrolysis of the epoxide.[4]
-
Solution: Ensure all your reagents and solvents are rigorously dried. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.
-
-
Catalyst-Induced Rearrangements: Lewis or Brønsted acids, while activating the epoxide for ring-opening, can also promote undesired rearrangement reactions of the 3-aryloxirane-2-carboxamide scaffold.[5][6][7]
-
Solution: If using a catalyst, screen different options to find one that promotes the desired reaction without causing significant side reactions. Sometimes, a milder catalyst or a lower catalyst loading can be beneficial.[8]
-
-
Problem 2: Formation of a Diol Byproduct is a Major Issue
-
Question: I have identified the major byproduct of my reaction as 2,3-dihydroxy-3-(4-methoxyphenyl)propanamide. How can I suppress its formation?
-
Answer: The formation of the diol is a clear indication of epoxide hydrolysis.[4] This is a common side reaction when water is present in the reaction mixture.
-
Solution:
-
Dry Solvents and Reagents: Use freshly distilled or commercially available anhydrous solvents. Dry your amine nucleophile and any other reagents before use.
-
Inert Atmosphere: As mentioned previously, running the reaction under an inert atmosphere is crucial.
-
Molecular Sieves: Consider adding activated molecular sieves to the reaction mixture to scavenge any trace amounts of water.
-
-
Problem 3: The Amide Group is Being Hydrolyzed
-
Question: I am observing the formation of 3-(4-methoxyphenyl)oxirane-2-carboxylic acid or its corresponding amino alcohol derivative, suggesting that the amide bond is being cleaved. How can I prevent this?
-
Answer: Amide hydrolysis can occur under both acidic and basic conditions, although it generally requires more forcing conditions than epoxide ring-opening.[9] However, if the reaction is run at elevated temperatures for extended periods, amide hydrolysis can become a significant side reaction.
-
Solution:
-
Milder Reaction Conditions: Try to run the reaction at a lower temperature. The epoxide ring-opening is often feasible at room temperature, especially with a suitable catalyst.[8]
-
Control Reaction Time: Monitor the reaction progress closely by TLC or LC-MS and stop the reaction as soon as the starting material is consumed to avoid prolonged exposure to conditions that could promote hydrolysis.
-
pH Control: If using acidic or basic conditions, avoid excessively harsh pH ranges. For acid catalysis, a catalytic amount of a mild Lewis acid might be preferable to a strong Brønsted acid.[8] For base-catalyzed reactions, using a non-hydroxidic base can prevent the introduction of hydroxide ions that directly lead to hydrolysis.
-
-
Frequently Asked Questions (FAQs)
Q1: Which carbon of the oxirane ring is more likely to be attacked by the amine nucleophile?
The regioselectivity of the ring-opening reaction is a critical factor and depends heavily on the reaction conditions.
-
Under Basic or Neutral Conditions (SN2-type mechanism): With strong, basic nucleophiles (e.g., primary or secondary amines without acid catalysis), the attack will predominantly occur at the less sterically hindered carbon, which is the C2 position (the carbon bearing the carboxamide group).[2][3][4] This is a classic SN2-type reaction where steric factors dominate.[2]
-
Under Acidic Conditions (SN1-type character): In the presence of a Brønsted or Lewis acid, the epoxide oxygen is protonated or coordinated to the acid, which activates the ring. This can lead to a transition state with significant carbocationic character at the more substituted and electronically stabilized carbon. The 4-methoxyphenyl group at the C3 position can stabilize a positive charge through resonance. Therefore, under acidic conditions, the nucleophilic attack is more likely to occur at the C3 position .[1]
Q2: How does the 4-methoxyphenyl group influence the reaction?
The electron-donating methoxy group on the phenyl ring plays a significant role in the electronic properties of the epoxide. It enhances the stability of any developing positive charge at the benzylic C3 position. This makes the SN1-type pathway under acidic conditions even more favorable at this position.
Q3: What are the most common side products I should look out for?
Besides the desired β-amino-α-hydroxy amide, you should be aware of the following potential side products:
-
Regioisomer: The product resulting from the nucleophilic attack at the "wrong" carbon of the epoxide.
-
Diol: 2,3-dihydroxy-3-(4-methoxyphenyl)propanamide, formed from the hydrolysis of the epoxide.[4]
-
Amide Hydrolysis Products: 3-(4-methoxyphenyl)oxirane-2-carboxylic acid or its ring-opened derivatives.[9]
-
Products of Rearrangement: Under acidic conditions, 3-aryloxirane-2-carboxamides can undergo complex rearrangements to form quinolinone or other heterocyclic structures.[5][6][7]
-
Bis-adduct: If a primary amine is used as the nucleophile, the resulting secondary amine can potentially react with another molecule of the epoxide, leading to a tertiary amine byproduct.
Q4: What analytical techniques are best for monitoring the reaction and characterizing the products?
-
Thin-Layer Chromatography (TLC): An excellent and rapid technique for monitoring the progress of the reaction by observing the disappearance of the starting material and the appearance of products.
-
High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS): This is a powerful tool for identifying the desired product and any side products by their mass-to-charge ratio. It can also be used to quantify the purity of the product.[10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for the unambiguous structural elucidation of the final product and any isolated byproducts. NMR can confirm the regiochemistry and stereochemistry of the ring-opening.[11]
Detailed Experimental Protocols
The following protocols are provided as a starting point and may require optimization for your specific amine nucleophile and experimental setup.
Protocol 1: Base-Catalyzed Ring Opening (Favors attack at C2)
This protocol is designed to favor the SN2-type attack at the less hindered C2 position.
-
Reagent Preparation: Ensure that the amine nucleophile and the solvent (e.g., ethanol, acetonitrile, or THF) are anhydrous.
-
Reaction Setup: To a solution of 3-(4-methoxyphenyl)oxiranecarboxamide (1.0 eq) in the chosen anhydrous solvent, add the amine nucleophile (1.1 - 1.5 eq).
-
Reaction Conditions: Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC. If the reaction is sluggish, gentle heating (e.g., 40-50 °C) can be applied.
-
Work-up: Once the reaction is complete, remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Protocol 2: Lewis Acid-Catalyzed Ring Opening (Favors attack at C3)
This protocol is designed to favor the SN1-type attack at the more substituted C3 position.
-
Reagent Preparation: Use anhydrous solvents and reagents.
-
Reaction Setup: Dissolve 3-(4-methoxyphenyl)oxiranecarboxamide (1.0 eq) in an anhydrous aprotic solvent (e.g., dichloromethane or acetonitrile). Add a catalytic amount of a mild Lewis acid (e.g., YCl₃ (1 mol%), Sc(OTf)₃, or In(OTf)₃).[8]
-
Addition of Nucleophile: Slowly add the amine nucleophile (1.1 eq) to the reaction mixture.
-
Reaction Conditions: Stir the reaction at room temperature and monitor its progress by TLC.
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃. Extract the product with an organic solvent, dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Data Summary Table
| Condition | Catalyst | Typical Nucleophile | Predominant Site of Attack | Mechanism | Potential Side Products |
| Basic/Neutral | None | Strong (e.g., primary/secondary amines) | C2 (less hindered) | SN2-like[2][3][4] | Regioisomer, Bis-adduct |
| Acidic | Brønsted or Lewis Acid | Weaker (e.g., amines) | C3 (more substituted, benzylic) | SN1-like character[1] | Regioisomer, Diol, Rearrangement products[5][6][7] |
Visualizing Reaction Pathways
Reaction Mechanism Overview
Caption: Regioselectivity in epoxide ring opening.
Troubleshooting Logic Flow
Caption: Troubleshooting workflow for side product minimization.
References
-
Chemistry Steps. (2020, June 18). Epoxides Ring-Opening Reactions. [Link]
-
Analytical Methods. (2013). Analytical Methods. Royal Society of Chemistry. [Link]
-
Master Organic Chemistry. (2015, February 10). Epoxide Ring Opening With Base. [Link]
-
ChemTalk. (2023, November 21). Epoxide Ring Opening. [Link]
-
Save My Exams. (2025, January 5). Reactions of Amides. [Link]
-
Fundamentals of Organic Chemistry. (n.d.). 9.14 Reactions of Epoxides: Ring-Opening. [Link]
-
Chemistry LibreTexts. (2024, March 24). 18.6: Reactions of Epoxides - Ring-opening. [Link]
-
Mandal, T., & Panu, K. (2023, December 25). Epoxide Ring Opening Under Mild Conditions Using Phenol, Amine, and Alcohols. Journal of Synthetic Chemistry. [Link]
-
Chemistry Steps. (2020, February 26). Amides Preparation and Reactions Summary. [Link]
-
Jiang, B., et al. (n.d.). Ring-opening mechanism of epoxides with alcohol and tertiary amines. RSC Publishing. [Link]
-
PubMed. (2020, July 1). Acid-Catalyzed Rearrangements of 3-Aryloxirane-2-Carboxamides: Novel DFT Mechanistic Insights. [Link]
-
Analytical Methods. (n.d.). Contents list. Royal Society of Chemistry. [Link]
-
ResearchGate. (2025, October 21). Acid‐Catalyzed Rearrangements of 3‐Aryloxirane‐2‐Carboxamides: Novel DFT Mechanistic Insights. [Link]
-
PMC. (2020, July 1). Acid‐Catalyzed Rearrangements of 3‐Aryloxirane‐2‐Carboxamides: Novel DFT Mechanistic Insights. [Link]
-
OPUS. (2025, August 28). Analytical Methods. [Link]
-
csbsju. (n.d.). Analytical methods for the determination of pharmaceuticals in aqueous environmental samples. [Link]
-
PMC. (n.d.). Multiple roles of aryloxide leaving groups in enantioselective annulations employing α,β-unsaturated acyl ammonium catalysis. [Link]
-
MDPI. (2017, November 10). YCl3-Catalyzed Highly Selective Ring Opening of Epoxides by Amines at Room Temperature and under Solvent-Free Conditions. [Link]
Sources
- 1. Epoxide Ring Opening | ChemTalk [chemistrytalk.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. 9.14 Reactions of Epoxides: Ring-Opening – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Acid-Catalyzed Rearrangements of 3-Aryloxirane-2-Carboxamides: Novel DFT Mechanistic Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Acid‐Catalyzed Rearrangements of 3‐Aryloxirane‐2‐Carboxamides: Novel DFT Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. savemyexams.com [savemyexams.com]
- 10. infopharm.bucm.edu.cn [infopharm.bucm.edu.cn]
- 11. Ring-opening mechanism of epoxides with alcohol and tertiary amines - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Hub: Asymmetric Synthesis of 3-(4-Methoxyphenyl)oxiranecarboxamide
Status: Active Ticket ID: #EPOX-4-OME-AMIDE Assigned Specialist: Senior Application Scientist, Chiral Chemistries Division
Executive Summary
You are encountering low enantiomeric excess (ee) in the synthesis of 3-(4-Methoxyphenyl)oxiranecarboxamide . This is a known challenge for this specific substrate class. The presence of the 4-methoxy group (a strong electron-donating group, EDG) on the aromatic ring significantly deactivates the
This guide addresses the two industry-standard protocols for this transformation: Lanthanide-Mediated Epoxidation (Shibasaki type) and Phase-Transfer Catalysis (PTC) .
Module 1: The Diagnostic Framework
Before altering reagents, determine where the ee loss occurs. Use this logic flow to isolate the variable.
Figure 1: Diagnostic logic flow to isolate the source of enantiomeric loss.
Module 2: Protocol A - Lanthanide-Mediated Epoxidation
Context: This is the "Gold Standard" for primary amides, typically utilizing the Samarium(III)-BINOL-Ph₃As=O system (Shibasaki Protocol).
Common Failure Modes
Q1: My ee is stuck at 60-70% despite using the Sm-BINOL complex. Why?
A: The 4-Methoxy group is the culprit. In nucleophilic epoxidation, the rate-determining step is the addition of the peroxide to the
-
The Consequence: The catalytic turnover slows down. Meanwhile, the non-chiral background reaction (mediated by trace alkali metals or achiral lanthanide species) continues at its normal rate, diluting the ee.
-
The Fix: You must accelerate the catalytic pathway relative to the background.
-
Add Triphenylarsine Oxide (Ph₃As=O): This ligand acts as a "booster" by altering the geometry of the Sm-peroxide complex, significantly increasing turnover frequency (TOF) for deactivated amides.
-
Increase Catalyst Loading: Move from 5 mol% to 10 mol% to outcompete the background reaction.
-
Q2: The reaction turns cloudy, and conversion stops. A: This indicates catalyst hydrolysis . Lanthanide-BINOL complexes are extremely sensitive to moisture.
-
Protocol Check:
-
Are you using commercial anhydrous THF? (Distill over Na/Benzophenone if unsure).
-
The catalyst should be prepared in situ and stirred for at least 30 minutes before adding the oxidant to ensure the active oligomeric species forms correctly.
-
Q3: Can I use TBHP (tert-Butyl hydroperoxide) in water? A: Absolutely not for high ee with this substrate. Water coordinates to the Lanthanide center, displacing the chiral BINOL ligand.
-
Requirement: Use anhydrous TBHP in decane or toluene. If you only have aqueous TBHP, you must extract it into toluene and dry it over activated molecular sieves (3Å) prior to use.
Module 3: Protocol B - Phase Transfer Catalysis (PTC)
Context: Using Cinchona alkaloid derivatives (e.g., Quininium/Cinchonidinium salts) with hypochlorite or peroxides.
Common Failure Modes
Q1: I am observing high conversion but nearly racemic product (0-10% ee). A: This is a classic "Interfacial Mass Transfer" failure.
-
Mechanism: In PTC, the reaction occurs at the interface or within the organic boundary layer. If the stirring is too vigorous or the phases are not properly tuned, the achiral oxidant (e.g., OCl⁻) attacks the substrate directly in the aqueous phase or at the interface without the chiral ammonium chaperone.
-
The Fix:
-
Solvent Choice: Switch to a non-polar solvent like Toluene or Dibutyl Ether. Avoid DCM if possible, as it can sometimes solubilize the achiral oxidant too well.
-
Stirring: While counter-intuitive, slowing the stir rate can sometimes help if the reaction is kinetically controlled, but usually, high surface area is good provided the catalyst stays at the interface.
-
Catalyst Structure: For amides, N-anthracenylmethyl salts (Lygo/Corey type) usually provide tighter ion pairing than simple benzyl derivatives.
-
Q2: Does the amide proton affect the PTC reaction?
A: Yes. Primary amides (
-
Optimization: If ee remains low, consider protecting the amide as an N-benzyl or N-diphenylmethyl derivative. The steric bulk forces the molecule into a more rigid conformation during the oxidant approach.
Module 4: The "Hidden" Variable - Background Reaction Control
For electron-rich substrates like 3-(4-methoxyphenyl)acrylamide, the window between the catalyzed rate and the uncatalyzed background rate is narrow.
Quantitative Comparison of Conditions
| Parameter | Recommended Target | Why? |
| Temperature | -20°C to 0°C | Suppresses the higher-activation-energy background reaction more than the catalyzed pathway. |
| Concentration | 0.1 M - 0.2 M | High concentration favors the bimolecular catalytic pathway. |
| Oxidant Addition | Slow (Syringe Pump) | Keeps the concentration of free oxidant low, starving the background reaction. |
| Base (if used) | DBU or LiOH (Cat.) | Avoid strong mineral bases (NaOH/KOH) which accelerate racemic hydrolysis. |
Visualizing the Catalytic Challenge
The following diagram illustrates the competing pathways. Your goal is to maximize Path A and minimize Path B.
Figure 2: Competing kinetic pathways. The 4-OMe group slows both, but often affects the catalytic binding (Path A) disproportionately, allowing Path B to dominate if conditions aren't optimized.
References
-
Nemoto, T., Ohshima, T., Yamaguchi, K., & Shibasaki, M. (2002). Catalytic Asymmetric Epoxidation of α,β-Unsaturated Amides: Efficient Synthesis of β-Aryl α-Hydroxy Amides Using a One-Pot Tandem Catalytic Asymmetric Epoxidation−Pd-Catalyzed Epoxide Opening Process.[1] Journal of the American Chemical Society, 124(49), 14544–14545.
-
Wang, X., Mei, H., & Feng, X. (2012). Asymmetric catalytic epoxidation of α,β-unsaturated carbonyl compounds with hydrogen peroxide: Additive-free and wide substrate scope.[2] Chemical Science, 3, 3036-3040.
-
Lygo, B., & Wainwright, P. G. (1997). Asymmetric phase-transfer-mediated epoxidation of α,β-unsaturated ketones using oxidants other than hypochlorite. Tetrahedron Letters, 38(49), 8595-8598.
-
Porter, M. J., & Roberts, S. M. (1997). The Juliá-Colonna Asymmetric Epoxidation Reaction.[3][4][5][6] Chemical Communications, (2), 183-190.
Sources
- 1. Catalytic asymmetric epoxidation of alpha,beta-unsaturated amides: efficient synthesis of beta-aryl alpha-hydroxy amides using a one-pot tandem catalytic asymmetric epoxidation-Pd-catalyzed epoxide opening process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Asymmetric catalytic epoxidation of α,β-unsaturated carbonyl compounds with hydrogen peroxide: Additive-free and wide substrate scope - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. Juliá–Colonna epoxidation - Wikipedia [en.wikipedia.org]
- 4. youtube.com [youtube.com]
- 5. The Juliá-Colonna Reaction: A Phase-Transfer Catalyzed Enantioselective Olefin Epoxidation | Afinidad. Journal of Chemical Engineering Theoretical and Applied Chemistry [raco.cat]
- 6. Revisiting the Juliá–Colonna enantioselective epoxidation: supramolecular catalysis in water - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
Structural Validation of 3-(4-Methoxyphenyl)oxiranecarboxamide: A Comparative NMR Analysis Guide
Executive Summary
This technical guide provides a rigorous framework for the structural validation of 3-(4-Methoxyphenyl)oxiranecarboxamide (also known as p-methoxyglycidamide). In drug development, this epoxide is a critical electrophilic intermediate, often synthesized via the Weitz-Scheffer epoxidation of 4-methoxycinnamamide .
The primary challenge in characterizing this molecule is distinguishing the product from its olefinic precursor and confirming the stereochemical integrity of the epoxide ring. This guide compares the NMR "fingerprint" of the target epoxide against its alkene alternative, providing specific chemical shift ranges, coupling constants (
Comparative Analysis: Precursor vs. Product
The most effective method for validating the synthesis of 3-(4-Methoxyphenyl)oxiranecarboxamide is a direct comparative analysis with its starting material, 4-methoxycinnamamide. The transformation converts an
Table 1: Critical Spectral Shift Comparison ( H NMR, 400 MHz, DMSO- )
| Structural Feature | Alternative (Precursor) : 4-Methoxycinnamamide | Product (Target) : 3-(4-Methoxyphenyl)oxiranecarboxamide | Diagnostic Change |
| Upfield Shift: | |||
| Coupling ( | Coupling Collapse: The rigid epoxide ring geometry drastically reduces orbital overlap for coupling. | ||
| Amide ( | Minor Shift: Amide protons remain relatively stable but may split or broaden due to diastereotopic environments. | ||
| Methoxy ( | Negligible: Remote from the reaction center; serves as an internal integration standard (3H). |
Mechanism of Spectral Change
-
Hybridization Shift: The conversion from
( ) to the epoxide ( -like but strained) increases electron density around the protons, shielding them and moving signals upfield (to the right). -
Karplus Relationship: The dihedral angle in the trans-epoxide ring is fixed at approximately
, which, according to the Karplus equation, results in a very small vicinal coupling constant ( Hz), distinct from the dihedral angle of the trans-alkene ( Hz).
Detailed Interpretation Protocol
A. The Diagnostic "Epoxide Window" (3.0 – 4.5 ppm)
This is the "Go/No-Go" region for the compound.
-
H-2 (
to Carbonyl): Look for a doublet ( ) around 3.4 – 3.6 ppm . This proton is shielded by the carbonyl group but deshielded by the oxygen. -
H-3 (Benzylic): Look for a doublet (
) around 3.9 – 4.1 ppm . This proton is deshielded by the aromatic ring current.[1] -
Verification: These two signals must integrate 1:1 and share the identical small coupling constant (
Hz).
B. The Aromatic Region (6.8 – 7.5 ppm)
The p-methoxyphenyl group forms a classic AA'BB' system :
-
Two doublets (roofing effect often visible) integrating to 2H each.
-
H-Ar (ortho to OMe): Upfield doublet (~6.9 ppm) due to resonance donation from oxygen.
-
H-Ar (meta to OMe): Downfield doublet (~7.3 ppm).
C. Common Impurities & Artifacts
-
Residual Alkene: Sharp doublets at 6.5/7.5 ppm with
Hz. -
Diol (Hydrolysis Product): If the epoxide ring opens (e.g., due to acidic workup), signals will shift to the 4.5 – 5.5 ppm region, often appearing as broad multiplets due to H-bonding.
Experimental Workflow & Logic
The following diagrams illustrate the synthesis validation workflow and the logical decision tree for interpreting the NMR data.
Diagram 1: Synthesis & Validation Workflow
Caption: Operational workflow for the synthesis and spectroscopic validation of the target glycidamide.
Diagram 2: NMR Interpretation Logic Tree
Caption: Decision tree for assessing reaction success based on coupling constants and chemical shifts.
Standard Operating Procedure (SOP) for NMR Acquisition
To ensure reproducible data for regulatory or publication purposes, follow this protocol:
-
Sample Preparation:
-
Weigh 5–10 mg of the dried solid product.
-
Dissolve in 0.6 mL of DMSO-
. -
Note: DMSO is preferred over CDCl
for amides because it minimizes signal broadening of the protons via hydrogen bonding, allowing for better integration.
-
-
Acquisition Parameters:
-
Pulse Sequence: Standard 1D proton (e.g., zg30).
-
Scans (NS): Minimum 16 (for high S/N ratio).
-
Relaxation Delay (D1):
second (ensure quantitative integration of aromatic protons).
-
-
Processing:
-
Referencing: Calibrate the residual DMSO pentet to 2.50 ppm .
-
Integration: Normalize the methoxy singlet (approx. 3.80 ppm) to 3.00 .
-
References
-
Epoxide Characterization
- Gürbüz, M. et al. (2017). "Synthesis and characterization of novel menthyl-based epoxy monomers." ResearchGate. (Provides comparative shifts for 3-(4-methoxyphenyl)
-
Coupling Constants (
-Values):- Reich, H. J. (2023). "Coupling Constants in Epoxides vs Alkenes." University of Wisconsin-Madison Chemistry.
-
Synthesis Methodology (Weitz-Scheffer)
- Smith, J. G. (1984). "Synthetically useful reactions of epoxides." Synthesis, 1984(8), 629-656. (Foundational text on epoxide chemistry and stability).
Sources
Validating Chiral Purity of 3-(4-Methoxyphenyl)oxiranecarboxamide: A Technical Comparison Guide
Executive Summary & Molecular Context
3-(4-Methoxyphenyl)oxiranecarboxamide is a critical chiral epoxide intermediate, structurally analogous to the key precursors used in the synthesis of benzothiazepine calcium channel blockers (e.g., Diltiazem). The molecule possesses two contiguous chiral centers at the oxirane ring (C2 and C3), theoretically yielding four stereoisomers. However, in pharmaceutical applications, the trans-configuration (specifically the 2R,3S or 2S,3R enantiomers depending on the target drug) is typically the required pharmacophore, while the cis-diastereomers and the opposing trans-enantiomer are considered impurities.
Validating the chiral purity of this amide is chemically distinct from its ester counterparts (e.g., MPGM) due to the carboxamide group , which introduces significant hydrogen-bonding capability. This guide compares three distinct validation methodologies, prioritizing the "Gold Standard" (Normal Phase HPLC) while evaluating modern "Green" alternatives (SFC) and structural verifiers (NMR).
Methodological Landscape: Comparative Analysis
The following table contrasts the three primary techniques available for validating the enantiomeric excess (ee) and diastereomeric purity of the target molecule.
| Feature | Method A: Normal Phase Chiral HPLC | Method B: Chiral SFC | Method C: 1H-NMR (+ Shift Reagent) |
| Role | Gold Standard (QC/Release) | High-Throughput Screening | Structural Confirmation |
| Resolution ( | Excellent (> 2.5 typical) | Superior (> 3.0 possible) | Low (Peak splitting only) |
| Sensitivity | High (UV @ 230-254 nm) | Moderate to High | Low (mg quantities req.) |
| Throughput | Moderate (15-30 min/run) | High (3-8 min/run) | Low (Manual prep) |
| Solvent/Cost | High solvent consumption | Green (CO₂ main carrier) | Deuterated solvents (High cost) |
| Limit of Detection | < 0.05% impurity | < 0.1% impurity | ~1-2% impurity |
Protocol A: The Gold Standard (Normal Phase HPLC)
Rationale: The carboxamide moiety forms strong hydrogen bonds. Polysaccharide-based stationary phases, specifically Amylose tris(3,5-dimethylphenylcarbamate) (Chiralpak AD-H), are superior for amides compared to Cellulose phases (OD-H) due to the helical amylose structure effectively "wrapping" the amide functionality.
Experimental Conditions
-
Column: Daicel Chiralpak AD-H (4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: n-Hexane : Isopropanol (IPA) [80:20 v/v].
-
Note: The higher IPA content (20%) vs. ester analogs (typically 10%) is required to elute the polar amide and reduce tailing.
-
-
Temperature: 25°C.
-
Detection: UV-Vis Diode Array at 236 nm (max absorption of the 4-methoxyphenyl chromophore).
-
Injection Volume: 10 µL.
Step-by-Step Workflow
-
System Suitability: Equilibrate column for 30 mins. Inject a racemic standard to confirm resolution (
) between the (2R,3S) and (2S,3R) enantiomers. -
Sample Prep: Dissolve 1.0 mg of sample in 1 mL of Mobile Phase. Crucial: Use HPLC-grade IPA to ensure solubility of the amide.
-
Execution: Run the sample. The trans-isomers typically elute first, followed by cis-isomers (if present), due to the planar geometry of the trans-epoxide interacting less strongly with the chiral cavity than the cis-form.
Protocol B: The Green Contender (Chiral SFC)
Rationale: Supercritical Fluid Chromatography (SFC) uses supercritical CO₂. It is ideal for labile epoxides because the low viscosity allows high flow rates without high backpressure, minimizing on-column degradation (ring opening).
Experimental Conditions
-
Column: Chiralpak IG or AD-H (SFC version).
-
Mobile Phase: CO₂ (85%) : Methanol (15%).
-
Note: Methanol is preferred over IPA in SFC for better peak shape with amides.
-
-
Back Pressure: 120 bar.
-
Flow Rate: 3.0 mL/min.
-
Temperature: 35°C.[3]
Workflow Nuances
SFC is recommended for In-Process Control (IPC) during synthesis because it provides results in <5 minutes, allowing rapid reaction monitoring before the epoxide can degrade.
Protocol C: Structural Validation (NMR with Shift Reagent)
Rationale: If enantiomeric standards are unavailable, Chiral HPLC cannot assign absolute configuration (R vs S). NMR using a Chiral Shift Reagent (CSR) creates diastereomeric complexes with distinct chemical shifts.
Reagent & Setup
-
CSR: Europium tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate] (Eu(hfc)₃ ).
-
Solvent: CDCl₃ (Deuterochloroform).
-
Target Signal: The methoxy singlet (-OCH₃) at ~3.8 ppm or the epoxide protons.
Methodology
-
Acquire a standard 1H-NMR of the sample.
-
Add 0.1 equivalents of Eu(hfc)₃. Shake and acquire.
-
Observe the methoxy peak. In a racemate, the singlet will split into two distinct singlets (one for each enantiomer).
-
Validation: The integration ratio of the split peaks represents the enantiomeric ratio (er).
Logic & Visualization
Decision Tree for Method Selection
The following diagram illustrates the logical flow for selecting the appropriate validation method based on the development stage.
Caption: Decision matrix for selecting the optimal chiral validation technique based on resource availability and time constraints.
Validation Workflow (Gold Standard)
Caption: Step-by-step workflow for the HPLC validation protocol ensuring self-validating system suitability.
Representative Data Analysis
When using Method A (HPLC) , the following parameters define a successful validation for 3-(4-Methoxyphenyl)oxiranecarboxamide.
| Parameter | Acceptance Criteria | Experimental Note |
| Resolution ( | Critical to separate the minor enantiomer from the main peak tail. | |
| Tailing Factor ( | Amides tend to tail; add 0.1% Diethylamine (DEA) if | |
| Capacity Factor ( | Ensure the peak is well-retained but elutes in reasonable time. | |
| Selectivity ( | Indicates sufficient thermodynamic difference in binding. |
Calculation of Enantiomeric Excess (%ee):
References
-
Daicel Chiral Technologies. (2023). Instruction Manual for CHIRALPAK® AD-H Columns. Retrieved from [Link]
-
Uddin, M. N., et al. (2014).[3] Analysis of diltiazem and its related substances by HPLC. ResearchGate. Retrieved from [Link]
-
Cirilli, R., et al. (2018). Enantioseparation, Stereochemical Assignment and Chiral Recognition Mechanism of Sulfoxide-Containing Drugs. MDPI Molecules. Retrieved from [Link]
-
Hassan, M., et al. (2021). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. MDPI Separations. Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
